Methyl 3-methoxyacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCCPQKLPMHDN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863617 | |
| Record name | (E)-3-Methoxyacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-17-0, 34846-90-7 | |
| Record name | 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5788-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl trans-3-methoxy acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Methoxyacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-3-methoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-Methoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRANS-3-METHOXYACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ubiquitous Presence of β-Methoxyacrylates in Nature: A Technical Guide for Researchers
An In-depth Exploration of Naturally Occurring β-Methoxyacrylate Compounds, Their Isolation, Biological Activity, and Mechanisms of Action.
For Researchers, Scientists, and Drug Development Professionals.
Naturally occurring β-methoxyacrylate (BMA) compounds represent a significant class of bioactive secondary metabolites produced by a diverse range of microorganisms. Renowned for their potent fungicidal properties, these compounds have served as the inspiration for a major class of synthetic agricultural fungicides. This technical guide provides a comprehensive overview of the natural occurrence of BMAs, detailing their producing organisms, biosynthesis, and biological activities. It further outlines key experimental protocols for their isolation and characterization and delves into the signaling pathways they modulate, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.
Major Classes of Naturally Occurring β-Methoxyacrylate Compounds
The β-methoxyacrylate pharmacophore is the key structural feature responsible for the biological activity of these compounds.[1] This toxophore is found in several distinct families of natural products, primarily produced by fungi and myxobacteria.
Strobilurins: Initially isolated from the basidiomycete fungus Strobilurus tenacellus, strobilurins are a prominent group of BMAs.[2][3] Strobilurin A, the first discovered member of this class, and its analogues are produced by various wood-rotting fungi.[1][2] They exhibit a broad spectrum of antifungal activity.
Oudemansins: Closely related to the strobilurins, oudemansins were first isolated from the mycelial cultures of Oudemansiella mucida.[4][5] Oudemansin A and B are notable examples, also demonstrating potent antifungal properties.[6][7]
Myxothiazols: Produced by myxobacteria, such as Myxococcus fulvus, myxothiazols are another significant class of BMA natural products.[8][9] Myxothiazol A is a well-studied member of this family, known for its strong inhibition of the respiratory chain.
Cyrmenins: These nitrogen-linked β-methoxyacrylate inhibitors are produced by myxobacteria, including Cystobacter armeniaca and Archangium gephyra.[10] They exhibit antifungal activity comparable to strobilurin A.[10]
Biosynthesis of β-Methoxyacrylate Compounds
The biosynthesis of the β-methoxyacrylate moiety is a fascinating example of natural product chemistry. In fungi, the biosynthesis of strobilurins involves a polyketide synthase (PKS) pathway. The process is initiated with a rare benzoate starter unit derived from phenylalanine. A key step in the biosynthesis is an oxidative rearrangement that forms the characteristic β-methoxyacrylate toxophore. Two subsequent methyltransferase-catalyzed reactions complete the synthesis.
Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary molecular target of β-methoxyacrylate compounds is the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[11] These compounds bind to the Qo (Quinone outside) site of cytochrome b, a subunit of the complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting mitochondrial respiration.[11]
The disruption of the electron transport chain has two major consequences for the cell:
-
ATP Depletion: The inhibition of oxidative phosphorylation leads to a significant decrease in the production of ATP, the cell's primary energy currency.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow results in the accumulation of electrons within the respiratory chain, leading to the increased production of superoxide radicals and other reactive oxygen species.
These cellular stresses ultimately trigger programmed cell death, or apoptosis.
Quantitative Biological Activity
The following tables summarize the available quantitative data on the antifungal activity of naturally occurring β-methoxyacrylate compounds. It is important to note that data for some natural compounds, particularly strobilurin A and oudemansins, are less abundant in the literature compared to their synthetic analogues.
Table 1: Antifungal Activity of Myxothiazol
| Test Organism | MIC (µg/mL) |
| Candida albicans | 0.1 - 1.0 |
| Saccharomyces cerevisiae | 0.01 - 0.1 |
| Mucor hiemalis | 0.1 - 1.0 |
| Aspergillus niger | 1.0 - 10 |
| Penicillium notatum | 1.0 - 10 |
| Trichophyton rubrum | 0.1 - 1.0 |
| Data sourced from multiple studies. |
Table 2: Antifungal Activity of Strobilurins (Data for natural compounds is limited; values for synthetic analogues are often used as a reference)
| Compound | Organism | IC50/EC50/MIC (µg/mL) |
| Strobilurin A | Various fungi | Broadly active at low concentrations |
| Oudemansin A | Various fungi | Strong antifungal properties |
| Oudemansin B | Various fungi | Potent inhibitor of respiration |
| Cyrmenins | Candida albicans | Activity comparable to Strobilurin A |
| Specific quantitative data for the natural compounds against a wide range of fungi is not consistently available in tabulated form in the reviewed literature. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of β-methoxyacrylate compounds.
Isolation and Purification of Natural β-Methoxyacrylate Compounds
Objective: To isolate and purify β-methoxyacrylate compounds from their producing organisms.
General Workflow:
Detailed Protocol (Example for Oudemansin from Oudemansiella mucida):
-
Cultivation:
-
Inoculate Oudemansiella mucida into a suitable liquid medium (e.g., potato dextrose broth).
-
Incubate the culture on a rotary shaker at 28°C for 10 days.
-
-
Extraction:
-
Harvest the mycelia by filtration.
-
Dry the mycelia and pulverize.
-
Extract the powdered mycelia with methanol.
-
Concentrate the methanol extract and suspend it in water.
-
Perform a liquid-liquid extraction of the aqueous suspension with ethyl acetate.
-
Concentrate the ethyl acetate phase to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of acetone and adsorb it onto silica gel.
-
Apply the silica gel with the adsorbed extract to a silica gel column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing the target compound.
-
Perform further purification using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
-
Structural Elucidation:
-
Characterize the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR).
-
Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-methoxyacrylate compound against a specific fungal strain.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the concentration of the suspension to a standardized value (e.g., 1-5 x 10⁵ CFU/mL).
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the β-methoxyacrylate compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing liquid growth medium (e.g., RPMI 1640).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a positive control (no drug) and a negative control (no fungus).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for fungal growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
-
Cytochrome bc1 Complex Activity Assay
Objective: To measure the inhibitory effect of a β-methoxyacrylate compound on the activity of the cytochrome bc1 complex.
-
Isolation of Mitochondria:
-
Isolate mitochondria from a suitable source (e.g., bovine heart, yeast) by differential centrifugation.
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare an assay buffer containing phosphate buffer, EDTA, and cytochrome c.
-
-
Enzyme Activity Measurement:
-
Add the isolated mitochondria to the cuvette.
-
Add the β-methoxyacrylate compound at various concentrations.
-
Initiate the reaction by adding a ubiquinol analogue (e.g., decylubiquinol).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways Modulated by β-Methoxyacrylate Compounds
The inhibition of the cytochrome bc1 complex by β-methoxyacrylates triggers a cascade of events within the cell, ultimately leading to apoptosis.
Pathway Description:
-
Inhibition of Complex III: The β-methoxyacrylate compound binds to and inhibits the cytochrome bc1 complex.
-
Disruption of Electron Transport: This leads to a halt in the electron transport chain.
-
Mitochondrial Dysfunction: The disruption of electron transport causes a decrease in the mitochondrial membrane potential, a reduction in ATP synthesis, and an increase in the production of ROS.
-
Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.
Conclusion
Naturally occurring β-methoxyacrylate compounds are a vital area of research with significant implications for agriculture and medicine. Their potent and specific mechanism of action makes them valuable lead compounds for the development of new antifungal agents. This technical guide has provided a comprehensive overview of their natural sources, biological activities, and the experimental approaches used to study them. A deeper understanding of these compounds and their cellular targets will continue to fuel innovation in the ongoing search for novel and effective therapeutic and crop protection agents.
References
- 1. Strobilurin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics from basidiomycetes. IX. Oudemansin, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 5 from MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Myxothiazol, an antibiotic from Myxococcus fulvus (myxobacterales). I. Cultivation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Key Reactions Involving Methyl 3-methoxyacrylate as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-methoxyacrylate is a versatile bifunctional molecule widely employed in organic synthesis. Its electron-deficient alkene, activated by conjugation to both an ester and a vinyl ether, renders it an excellent Michael acceptor. This guide provides a comprehensive overview of the key Michael addition reactions involving this compound. It details the addition of various nucleophiles, including nitrogen, sulfur, carbon, and oxygen species, with a special focus on modern catalytic and asymmetric methodologies. This document is intended to be a practical resource, offering structured data, detailed experimental protocols, and clear visual representations of reaction mechanisms and workflows to aid in the strategic design and execution of synthetic routes in research and drug development.
Introduction to this compound as a Michael Acceptor
This compound, with the structure CH₃OCH=CHCOOCH₃, serves as a valuable C4-building block. The molecule's reactivity is dominated by the electrophilic nature of the β-carbon, making it susceptible to nucleophilic attack in a conjugate or 1,4-addition fashion. This reaction, known as the Michael addition, is one of the most fundamental carbon-carbon and carbon-heteroatom bond-forming reactions in organic chemistry.
The presence of the methoxy group at the β-position not only influences the electronics of the double bond but can also serve as a latent leaving group or be retained in the final product, offering further synthetic utility. The resulting Michael adducts are often precursors to complex molecules, including β-amino acids, heterocyclic compounds, and various pharmacologically active agents.
General Reaction Mechanism
The Michael addition to this compound proceeds via the attack of a nucleophile (Michael donor) on the β-carbon of the α,β-unsaturated system. This process is typically catalyzed by a base, which serves to deprotonate the nucleophile, or a Lewis acid, which activates the Michael acceptor.
Caption: General mechanism of Michael addition.
Key Reactions by Nucleophile Class
Aza-Michael Addition (Nitrogen Nucleophiles)
The addition of amines to this compound is a robust method for synthesizing β-amino esters. Primary amines can potentially undergo a double addition, although reaction conditions can be tuned to favor the mono-adduct.[1] The reaction is often facilitated by base catalysis or microwave irradiation, which can significantly reduce reaction times and improve yields.[2][3]
Table 1: Aza-Michael Addition to Acrylates
| Entry | Nucleophile (Amine) | Michael Acceptor | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzylamine | Methyl crotonate | Microwave (150 °C, 110 psi), MeOH | 3 h | 98 | [2] |
| 2 | Benzylamine | Methyl methacrylate | Microwave (115-130 °C, 68 psi), MeOH | 3 h | 97 | [2] |
| 3 | Benzylamine | Methyl acrylate | Microwave (115 °C, 59 psi), MeOH | 3 h | 50 (1:1 mono:di-adduct) | [2] |
| 4 | (S)-(-)-α-Methylbenzylamine | Methyl acrylate | Microwave (80 °C, 18 psi), MeOH | 10 min | 95 |[3] |
Experimental Protocol: Microwave-Assisted Aza-Michael Addition [2]
-
Setup: A 10 mL microwave reactor vessel is charged with the amine (1.0 mmol), this compound (1.0 mmol), and a suitable solvent such as methanol (3 mL).
-
Reaction: The vessel is sealed and placed in a monomode microwave apparatus. The reaction mixture is heated to the target temperature (e.g., 80-150 °C) and held for the specified time (e.g., 10 minutes to 3 hours).[2][3] Pressure is monitored throughout the reaction.
-
Work-up: After cooling, the solvent is removed under reduced pressure (rotary evaporation).
-
Purification: The crude residue is purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure β-amino ester product.
Thia-Michael Addition (Sulfur Nucleophiles)
The conjugate addition of thiols to acrylates is a highly efficient "click" reaction, often proceeding rapidly at room temperature with high yields.[4] The reaction is typically catalyzed by weak bases (e.g., triethylamine) or nucleophilic catalysts like phosphines (e.g., dimethylphenylphosphine, DMPP).[4][5] The choice of catalyst is crucial; phosphines can offer complete conversion in minutes, whereas amine catalysts may require several hours.[5]
Table 2: Thia-Michael Addition to (Meth)acrylates
| Entry | Nucleophile (Thiol) | Michael Acceptor | Catalyst (mol%) | Time | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Mercaptoethanol | PEG-Acrylate | Triethylamine (25) | 2 h | >99 | [5] |
| 2 | 2-Mercaptoethanol | PEG-Methacrylate | Triethylamine (92) | 72 h | >80 | [5] |
| 3 | 2-Mercaptoethanol | PEG-Methacrylate | DMPP (10) | < 5 min | >99 | [5] |
| 4 | Benzyl Mercaptan | PEG-Acrylate | n-Pentylamine (10) | 4 h | >99 |[5] |
Experimental Protocol: Phosphine-Catalyzed Thia-Michael Addition [5]
-
Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or THF) under an inert atmosphere, add the thiol (1.1 equiv.).
-
Catalysis: A solution of a phosphine catalyst, such as dimethylphenylphosphine (DMPP, 1-10 mol%), is added dropwise to the stirring mixture at room temperature.
-
Monitoring: The reaction is monitored by TLC or ¹H NMR for the disappearance of the vinyl protons of the starting material. These reactions are often complete within minutes.
-
Work-up: Upon completion, the solvent is removed in vacuo.
-
Purification: The residue is purified by flash column chromatography to remove the catalyst and any excess reagents, affording the thioether product.
Michael Addition of Carbon Nucleophiles
The addition of doubly-stabilized carbanions, such as those derived from dialkyl malonates, is a classic C-C bond-forming reaction. Modern advancements rely on organocatalysis to achieve high enantioselectivity.[6][7] Bifunctional catalysts, like cinchona alkaloid-derived thioureas, activate the nucleophile through their basic moiety and the Michael acceptor via hydrogen bonding.[8]
Caption: Experimental workflow for an organocatalytic Michael addition.
Table 3: Asymmetric Michael Addition of Malonates to Michael Acceptors
| Entry | Nucleophile | Michael Acceptor | Catalyst (mol%) | Time | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Dimethyl malonate | β-Nitrostyrene | Cinchonine-thiourea (10) | 24 h | 95 | 95 | [8] |
| 2 | Diethyl malonate | Chalcone | Nanocrystalline MgO | 12 h | 95 | 99 | [9] |
| 3 | Diethyl malonate | Cinnamaldehyde | Pyrrolidine-based catalyst (20) | 48 h | 96 | 97 | [10] |
| 4 | Indanone carboxylate | Methyl Acrylate | Cinchona-squaramide (10) | 72 h | 96 | 98 |[11] |
Experimental Protocol: Organocatalytic Asymmetric Addition of Malonates [8]
-
Setup: In a vial, the Michael acceptor (e.g., β-nitrostyrene, as a proxy, 0.25 mmol) and the bifunctional organocatalyst (e.g., a thiourea derivative, 10 mol%) are dissolved in a non-polar solvent like toluene (0.5 mL).
-
Reaction: Dimethyl malonate (0.50 mmol, 2.0 equiv.) is added, and the mixture is stirred at room temperature for the required duration (e.g., 24 hours).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography.
-
Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified using flash chromatography (e.g., hexane/ethyl acetate eluent) to isolate the enantioenriched product.
-
Analysis: The enantiomeric excess (ee) is determined by chiral stationary phase HPLC analysis.
Standard Grignard reagents (RMgX) typically favor 1,2-addition to the carbonyl group of α,β-unsaturated esters. To achieve the desired 1,4-conjugate addition (Michael addition), the use of a copper catalyst (e.g., CuI, CuCN) is generally required to form a softer organocuprate (Gilman reagent) in situ.[12][13] This approach effectively directs the nucleophilic attack to the β-carbon.
Oxa-Michael Addition (Oxygen Nucleophiles)
The conjugate addition of alcohols to activated alkenes is also a valuable transformation.[14] This reaction is often less facile than the aza- or thia-Michael additions and typically requires catalysis. N-heterocyclic carbenes (NHCs) and various Lewis acids have been shown to be effective catalysts for promoting the addition of alcohols to acrylates.[15][16]
Asymmetric Synthesis Strategies
Achieving stereocontrol in the Michael addition is of paramount importance for drug development. Organocatalysis has emerged as a dominant strategy for the asymmetric Michael addition to acceptors like this compound.
Catalytic Cycle: A common mechanism for amine-catalyzed additions involves the formation of a chiral enamine intermediate from the nucleophile (e.g., a ketone or aldehyde) and a chiral secondary amine catalyst (e.g., a proline derivative). This enamine then attacks the Michael acceptor in a stereocontrolled fashion. For bifunctional catalysts like thioureas, the catalyst simultaneously activates both the nucleophile and electrophile through non-covalent interactions.
Caption: Bifunctional organocatalysis cycle.
Conclusion and Future Outlook
This compound is a powerful and versatile Michael acceptor, enabling the synthesis of a diverse array of functionalized molecules. The reactions detailed in this guide, particularly those employing modern catalytic methods, offer efficient and stereocontrolled routes to valuable synthetic intermediates. The continued development of novel organocatalysts and flow chemistry protocols is expected to further enhance the utility of this compound in both academic research and industrial applications, including the streamlined synthesis of complex pharmaceutical agents. The data and protocols provided herein serve as a foundational resource for scientists aiming to leverage the unique reactivity of this important building block.
References
- 1. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly enantioselective and recyclable organocatalytic Michael addition of malonates to α,β-unsaturated aldehydes in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Conjugate addition of Grignard reagents to α,β-unsaturated esters: Preparation of alkylsilylketeneacetals. | CoLab [colab.ws]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Role of Methyl 3-methoxyacrylate as a dipolarophile in cycloadditions
An In-depth Technical Guide on the Role of Methyl 3-methoxyacrylate as a Dipolarophile in Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized as a dipolarophile in various cycloaddition reactions. Its chemical structure, featuring an electron-rich enol ether moiety conjugated with an electron-withdrawing methyl ester group, imparts unique reactivity. This dual functionality allows it to act as a Michael acceptor and a propiolate equivalent, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of the role of this compound in [3+2] and [4+2] cycloaddition reactions, presenting key quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams.
While a powerful tool, it is noteworthy that the reactivity of this compound can be nuanced. In some instances, such as 1,3-dipolar cycloadditions with nitrile oxides under certain conditions, it has been reported to be unreactive, with starting materials being recovered.[2] This underscores the importance of careful consideration of reaction conditions and potential activation methods when employing this dipolarophile.
[3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful method for the construction of five-membered heterocyclic rings.[3] this compound serves as an effective two-atom component in these reactions.
Cycloaddition with Nitrile Oxides
The reaction of nitrile oxides with alkenes is a cornerstone for the synthesis of isoxazolines, which are precursors to various functionalized molecules.[4] The regioselectivity of this reaction with this compound is dictated by the electronic properties of the reactants. The oxygen of the nitrile oxide typically adds to the more electron-poor carbon of the double bond, and the carbon of the nitrile oxide adds to the more electron-rich carbon. For this compound, this would be expected to yield 4-methoxycarbonyl-3-substituted-5-methoxyisoxazolines.
Quantitative Data for Nitrile Oxide Cycloaddition Analogues
As specific data for this compound is limited, the following table presents data for a closely related reaction involving methyl 3-(p-nitrobenzoyloxy)acrylate, which serves as a methyl propiolate equivalent and highlights the regiochemical outcome.[2]
| Dipole (R-CNO) | Dipolarophile | Product | Yield (%) | Ref. |
| Benzonitrile oxide | Methyl 3-(p-nitrobenzoyloxy)acrylate | 3-Phenyl-4-methoxycarbonylisoxazole | 85 | [2] |
| 4-Chlorobenzonitrile oxide | Methyl 3-(p-nitrobenzoyloxy)acrylate | 3-(4-Chlorophenyl)-4-methoxycarbonylisoxazole | 88 | [2] |
| 4-Methoxybenzonitrile oxide | Methyl 3-(p-nitrobenzoyloxy)acrylate | 3-(4-Methoxyphenyl)-4-methoxycarbonylisoxazole | 82 | [2] |
Experimental Protocol: Generalized Synthesis of Isoxazolines
The following is a general procedure for the in situ generation of a nitrile oxide and its subsequent cycloaddition with an electron-rich alkene like this compound. This protocol is adapted from standard methods for such reactions.[5][6]
-
Preparation of the Hydroximoyl Chloride: To a solution of the desired aldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Cycloaddition: To the solution containing the hydroximoyl chloride, add this compound (1.2 eq).
-
Add a base, such as triethylamine (1.5 eq), dropwise at 0 °C to generate the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired isoxazoline.
Cycloaddition with Nitrones
The cycloaddition of nitrones with alkenes provides a direct route to isoxazolidines, which are valuable intermediates in the synthesis of amino alcohols and other important compounds. A theoretical study of the reaction between quinazoline-3-oxide and this compound has shown a complete ortho regioselectivity and a moderate exo stereoselectivity.[7]
Quantitative Data for Quinazoline-3-oxide Cycloaddition
The following data is derived from a computational study at the B3LYP/6-31G(d,p) level of theory.[7]
| Reaction | Regioselectivity | Stereoselectivity | Activation Energy (kcal/mol) | Ref. |
| Quinazoline-3-oxide + this compound | Ortho | Exo favored | 23.5 (exo) | [7] |
| Quinazoline-3-oxide + this compound | Ortho | Endo | 24.1 (endo) | [7] |
Experimental Protocol: Generalized Synthesis of Isoxazolidines
The following is a generalized procedure for the cycloaddition of a nitrone with this compound, based on common practices for these reactions.[1][8]
-
Reaction Setup: In a round-bottom flask, dissolve the nitrone (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane).
-
Reaction Conditions: Stir the mixture at room temperature or heat under reflux, depending on the reactivity of the nitrone. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the isoxazolidine cycloadducts. The diastereomers, if formed, may be separable by chromatography.
Cycloaddition with Diazo Compounds
The reaction of diazo compounds with alkenes is a classical method for the synthesis of pyrazolines, which can be further oxidized to pyrazoles.[9] As an enol ether, this compound is expected to react readily with diazo compounds.[10]
Quantitative Data for Diazo Compound Cycloaddition Analogues
| Diazo Compound | Dipolarophile | Product | Yield (%) | Ref. |
| Diazomethane | Methyl acrylate | Methyl pyrazoline-3-carboxylate | High | [11] |
| Ethyl diazoacetate | Methyl acrylate | Diethyl pyrazoline-3,4-dicarboxylate | Good | [9] |
Experimental Protocol: Generalized Synthesis of Pyrazolines
The following is a generalized procedure for the cycloaddition of diazomethane with an activated alkene like this compound. Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a well-ventilated fume hood using appropriate safety equipment.
-
Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established safety procedures.
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in diethyl ether at 0 °C.
-
Cycloaddition: Slowly add the ethereal solution of diazomethane to the solution of the dipolarophile until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Reaction Completion: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for several hours, or until the yellow color disappears.
-
Work-up: Carefully evaporate the solvent under a gentle stream of nitrogen.
-
Purification: The resulting pyrazoline can often be used without further purification. If necessary, it can be purified by chromatography on neutral alumina.
[4+2] Cycloaddition (Diels-Alder) Reactions
In the Diels-Alder reaction, this compound acts as an electron-rich dienophile. Its reaction with electron-rich dienes is an example of a normal electron demand Diels-Alder reaction, which is often facilitated by Lewis acid catalysis.[12]
Reaction with Cyclopentadiene
The reaction of cyclopentadiene with acrylates is a classic example of a Diels-Alder reaction that exhibits stereoselectivity, favoring the endo product under kinetic control due to secondary orbital interactions.[1]
Quantitative Data for Diels-Alder Reaction with Acrylate Analogues
While specific yield and selectivity data for this compound are not readily found, the data for methyl acrylate provides a good indication of the expected outcome. The uncatalyzed reaction of cyclopentadiene with methyl acrylate gives an endo:exo ratio of 82:12.[12] The use of a Lewis acid catalyst like AlCl₃·Et₂O can increase this ratio to 99:1.[12]
| Diene | Dienophile | Catalyst | endo:exo Ratio | Ref. |
| Cyclopentadiene | Methyl acrylate | None | 82:12 | [12] |
| Cyclopentadiene | Methyl acrylate | AlCl₃·Et₂O | 99:1 | [12] |
Experimental Protocol: Generalized Diels-Alder Reaction
The following is a generalized procedure for the Diels-Alder reaction between cyclopentadiene and this compound.
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the monomer on ice.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).
-
Cycloaddition: Add the freshly distilled cyclopentadiene (1.2 eq) to the solution of the dienophile at 0 °C.
-
Reaction Conditions: Allow the reaction to stir at room temperature for several hours. Monitor the disappearance of the starting materials by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the endo and exo isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Hydroxyquinolines using Methyl trans-3-methoxyacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. While several named reactions exist for quinoline synthesis, this document outlines a proposed methodology for the synthesis of 4-hydroxyquinolines utilizing the reaction of anilines with methyl trans-3-methoxyacrylate. This approach is presented as an analogue to the well-established Conrad-Limpach and Gould-Jacobs reactions, which traditionally employ β-ketoesters or related synthons. Although not a widely documented specific reaction, the protocol detailed below provides a robust starting point for the exploration of this novel synthetic route. The procedure involves an initial Michael addition/condensation followed by a thermal cyclization to yield the quinoline core.
Introduction
Quinolines and their derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of the quinoline ring system has been a subject of extensive research, leading to the development of classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. The Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters, is a particularly relevant method for the preparation of 4-hydroxyquinolines (which often exist in their tautomeric 4-quinolone form).[1][2]
This application note details a proposed synthetic protocol for 4-hydroxyquinolines that employs methyl trans-3-methoxyacrylate as a three-carbon building block. The reaction is hypothesized to proceed via a mechanism analogous to the Conrad-Limpach synthesis, involving the initial formation of a β-anilinoacrylate intermediate, followed by a high-temperature cyclization to furnish the 4-hydroxyquinoline product. This method offers a potential alternative to classical routes, utilizing a readily available and versatile starting material.
Proposed Reaction Scheme
The overall proposed transformation involves a two-step, one-pot synthesis where an aniline derivative reacts with methyl trans-3-methoxyacrylate to form an intermediate, which then undergoes intramolecular cyclization to yield the corresponding 4-hydroxyquinoline.
References
Application Notes & Protocols for Methyl 3-methoxyacrylate in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-methoxyacrylate, specifically the (E)-isomer, is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its core structure, the β-methoxyacrylate group, is a well-established "toxophore" or pharmacophore, particularly in the class of strobilurin fungicides.[1] This functional group is vital for the biological activity of these compounds, which typically involves the inhibition of mitochondrial respiration by binding to the Qo site of Complex III, thereby blocking electron transport and halting ATP synthesis.[2] While its most prominent application is in the synthesis of fungicides like azoxystrobin, its utility extends to other areas, including the synthesis of insecticides and potential applications in drug delivery systems.[3][4] This document provides detailed application notes, experimental protocols, and key data for the use of this compound in the synthesis of significant pharmaceutical intermediates.
Application Notes
Primary Application: Synthesis of Strobilurin Fungicides
The β-methoxyacrylate moiety is the cornerstone of strobilurin fungicides, a major class of agricultural chemicals developed from natural models like Strobilurin A.[5] Synthetic analogues were designed to improve photostability while retaining the potent fungicidal activity.[5] this compound is a key precursor for introducing this essential functional group.
-
Azoxystrobin Synthesis: Azoxystrobin is a broad-spectrum fungicide and the top-selling product in its class.[5] Its synthesis heavily relies on intermediates derived from this compound. A common strategy involves first constructing a larger intermediate, such as (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate, which is then further elaborated.[6][7] The final step typically involves the reaction of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate with 2-cyanophenol.[7][8]
-
Other Strobilurins: The same core chemistry is applied to produce other fungicides like Picoxystrobin and Pyraclostrobin, where the phenyl ring system attached to the acrylate is modified.[5][9] The consistent feature across these molecules is the methyl (E)-β-methoxyacrylate group, which is indispensable for their mode of action.[1]
Synthesis of Key Precursors
The direct use of this compound is one approach, but more commonly, it is the entire methyl 3-methoxy-2-aryl acrylate scaffold that is built up in a multi-step process. A typical industrial method starts with a substituted phenylacetate, which undergoes formylation and subsequent methylation to generate the desired β-methoxyacrylate structure.[10][11]
Other Applications
Beyond fungicides, this compound serves as an intermediate for other bioactive molecules:
-
Insecticides: The β-methoxyacrylate pharmacophore has been incorporated into novel pyrazoline derivatives to create compounds exhibiting both fungicidal and insecticidal properties.[4]
-
Pesticides: It is an intermediate in the synthesis of the insecticide flonicamid.[12][13][14]
-
Pharmaceuticals & Drug Delivery: It can be used to synthesize the pharmaceutical ceftibuten.[13][14] Additionally, due to its acrylate structure, it has potential applications in polymer chemistry for creating drug delivery systems that allow for controlled release.[3][15]
Data Presentation
Table 1: Summary of Conditions for the Synthesis of this compound.
| Starting Material | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-methoxy-3-ethoxypropanoate | Sodium Pyrosulfate | Methanol | Reflux / 160 | 48 / 5 | 73.1 | 95 | [12] |
| 3-methoxy-3-ethoxypropanoate | Sodium Pyrosulfate | Methanol | Reflux / 160 | 10 / 5 | 59.2 | 94 | [12] |
| Methyl 3,3-dimethoxypropionate | p-toluenesulfonic acid | None | 160 | 7.5 | 90 | - | [13] |
| Methyl 3,3-dimethoxypropionate | p-toluenesulfonic acid | None | 160 | 7.5 | 87 | - | [13] |
| 3-methoxy-3-propoxy-propionate | p-toluenesulfonic acid | Methanol | Reflux / 160 | 24 / 5 | 74.4 | 97 |[14] |
Table 2: Summary of Conditions for the Final Step in Azoxystrobin Synthesis.*
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Trimethylamine Hydrochloride | Potassium Carbonate | Toluene | 80 | 8 | 95.4 | 98.3 | [8] |
| Trimethylamine (aq. solution) | Potassium Carbonate | Toluene | 80 | 8 | 94.6 | 98.1 | [8] |
| None | Cesium Carbonate | Not Specified | 80-85 | 5-7 | High | - | [16] |
*Reaction of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate with 2-cyanophenol.
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 3,3-dimethoxypropionate[14]
Materials:
-
Methyl 3,3-dimethoxypropionate (28.19 g)
-
p-toluenesulfonic acid (39.32 g)
-
Round-bottom flask equipped with a thermometer and condenser
Procedure:
-
Add Methyl 3,3-dimethoxypropionate (28.19 g) and p-toluenesulfonic acid (39.32 g) to the round-bottom flask.
-
Slowly heat the mixture to 160°C and maintain this temperature for 7.5 hours.
-
After the reaction is complete, distill the mixture at atmospheric pressure (boiling point ~70°C) to remove the by-product, methanol.
-
Following the removal of methanol, perform distillation under reduced pressure (-0.09 MPa).
-
Collect the fraction distilling between 165-172°C to obtain the colorless, oily product, this compound.
-
Expected Yield: 19.88 g (90%).
Protocol 2: Synthesis of Azoxystrobin (Final Step)[9]
Materials:
-
Methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (80.99 g, 0.25 mol, 99% purity)
-
2-cyanophenol (33.09 g, 0.275 mol, 99% purity)
-
Potassium carbonate (27.88 g, 0.2 mol, 99% purity)
-
Trimethylamine hydrochloride (1.95 g, 0.02 mol, 98% purity)
-
Toluene (150 g)
-
Water (100 g)
-
500 mL reaction flask
Procedure:
-
Sequentially add toluene (150 g), methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (80.99 g), 2-cyanophenol (33.09 g), potassium carbonate (27.88 g), and trimethylamine hydrochloride (1.95 g) into the 500 mL reaction flask.
-
Stir the mixture and heat to 80°C.
-
Maintain the reaction at 80°C for 8 hours.
-
Upon completion of the reaction, add 100 g of water to the flask.
-
Separate the organic and aqueous layers. The organic layer is a toluene solution of azoxystrobin.
-
The toluene solution can be further processed by cooling to induce crystallization, followed by filtration and drying to obtain the final product.
-
Expected Yield: 97.9 g of azoxystrobin with a purity of 98.25% (overall yield of 95.38% after post-processing).
Visualizations
Caption: Synthetic pathway of Azoxystrobin highlighting key intermediates.[7][16]
Caption: General experimental workflow for the final coupling step in Azoxystrobin synthesis.[8]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Investigations into the biosynthesis of the antifungal strobilurins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB00608C [pubs.rsc.org]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Synthesis, fungicidal, and insecticidal activities of beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. nbinno.com [nbinno.com]
- 7. US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]
- 10. US8278445B2 - Preparation methods of azoxystrobin and its analogs - Google Patents [patents.google.com]
- 11. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 12. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 13. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN104058960A - Preparation method of this compound - Google Patents [patents.google.com]
- 15. This compound CAS 34846-90-7 Production and Applications in China [weimiaobio.com]
- 16. CN105566231A - Method for preparing azoxystrobin on basis of Suzuki reaction - Google Patents [patents.google.com]
One-Pot Synthesis of Methyl 3-methoxyacrylate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methoxyacrylate is a key building block in the synthesis of various pharmaceuticals and agrochemicals, most notably in the production of strobilurin fungicides. This application note provides detailed protocols for the one-pot synthesis of this compound from readily available starting materials. The described methods offer advantages in terms of operational simplicity, cost-effectiveness, and suitability for industrial-scale production. This document outlines two primary one-pot procedures, summarizing the key quantitative data in tabular format for easy comparison and providing detailed experimental protocols. Additionally, a visual representation of the general synthetic workflow is included to facilitate a clear understanding of the process.
Introduction
The development of efficient and scalable synthetic routes to key intermediates is a cornerstone of modern drug development and chemical manufacturing. This compound is a valuable intermediate, and its efficient synthesis is of significant interest. Traditional multi-step syntheses can be time-consuming, costly, and generate significant waste. The one-pot methodologies detailed herein streamline the production of this compound, enhancing overall process efficiency.
Data Summary
The following tables summarize the quantitative data for two distinct one-pot synthetic methods for preparing this compound.
Method 1: From Methyl 3-methoxy-3-alkoxypropionate
This method involves the acid-catalyzed transetherification and subsequent elimination of an alcohol from a methyl 3-methoxy-3-alkoxypropionate precursor in a one-pot fashion.
| Starting Material (R-group) | Catalyst | Reaction Time (Reflux) | Cracking Temperature | Yield (%) | Purity (%) | Reference |
| Propoxy | Sodium bisulfate | 24 hours | 160 °C | 78.6 | 97 | [1] |
| Butoxy | Potassium hydrogen sulfate | 24 hours | 160 °C | 75.3 | 96 | [1] |
| Propoxy | p-Toluenesulfonic acid | 15 hours | 180 °C | 77.0 | 96 | [1] |
| Propoxy | p-Toluenesulfonic acid | 24 hours | 160 °C | 74.4 | 97 | [1] |
| Ethoxy | Sodium bisulfate | 24 hours | 140 °C | 76.7 | 97 | [2][3] |
| Ethoxy | Sodium bisulfate | 48 hours | 160 °C | 73.1 | 95 | [2][3] |
Method 2: From Methyl Acrylate via Methyl 3,3-dimethoxypropionate Intermediate
This one-pot process involves the initial formation of methyl 3,3-dimethoxypropionate from methyl acrylate and methanol, followed by an acid-catalyzed cracking to yield the final product.
| Catalyst (Formation) | Catalyst (Cracking) | Reaction Time (Formation) | Cracking Temperature | Overall Yield (%) | Purity (%) | Reference |
| Cobalt oxide, Indium oxide | Concentrated sulfuric acid | 16 hours | 190 °C | 82.4 | 95.8 | [4] |
Experimental Protocols
Method 1: Synthesis from Methyl 3-methoxy-3-propoxypropionate using Sodium Bisulfate
Materials:
-
Methyl 3-methoxy-3-propoxypropionate (35.2 g, 200 mmol)
-
Methanol (380 g)
-
Sodium bisulfate (1.9 g)
-
Nitrogen gas supply
-
500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser
Procedure:
-
To the 500 mL three-necked flask, add methyl 3-methoxy-3-propoxypropionate, methanol, and sodium bisulfate.[1]
-
Stir the mixture and heat to reflux. Maintain the reflux for 24 hours.[1]
-
After 24 hours, reconfigure the apparatus for vacuum distillation and remove the methanol under reduced pressure.[1]
-
Once the solvent is removed, introduce a nitrogen atmosphere into the flask.
-
Heat the residue to 160 °C to induce a cracking reaction and maintain this temperature for 5 hours.[1]
-
After the cracking reaction is complete, purify the residue by vacuum distillation to obtain this compound.[1]
Method 2: Synthesis from Methyl Acrylate via a Methyl 3,3-dimethoxypropionate Intermediate
Materials:
-
Methyl acrylate (560 g)
-
Methanol (716 g)
-
Cobalt oxide (2.24 g)
-
Indium oxide (8.96 g)
-
Concentrated sulfuric acid (17.6 g)
-
Nitrogen and Oxygen gas supply
-
Reactor equipped for pressure reactions, stirring, and temperature control
-
Petroleum ether
Procedure: Part A: Formation of Methyl 3,3-dimethoxypropionate
-
Add methyl acrylate, methanol, cobalt oxide, and indium oxide to the reactor.[4]
-
Maintain the temperature of the reaction solution at 50 °C with sufficient stirring.[4]
-
Pressurize the reactor with nitrogen and oxygen to a partial pressure of 0.4 MPa to initiate the reaction.[4]
-
Continue the reaction for 16 hours, monitoring the consumption of methyl acrylate. The reaction is considered complete when the methyl acrylate content drops to 3%.[4]
-
After the reaction, filter to recover the catalyst.[4]
-
Add petroleum ether to the filtrate, stir to mix, and then allow the layers to separate.
-
Collect the upper petroleum ether layer and recover the petroleum ether by distillation at atmospheric pressure to obtain the intermediate, methyl 3,3-dimethoxypropionate.[4]
Part B: Cracking to this compound
-
Transfer the obtained methyl 3,3-dimethoxypropionate to a cracking kettle.
-
Slowly add concentrated sulfuric acid.
-
Raise the temperature to 190 °C and maintain for 20 hours to facilitate the cracking reaction.[4]
-
Collect all the products from the cracking reaction.
-
Purify the crude product by vacuum distillation to obtain this compound.[4]
Visualized Workflow
The following diagram illustrates the general one-pot synthesis workflow for this compound.
References
- 1. CN104058960A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 3. CN103113227A - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 4. This compound | 34846-90-7 [chemicalbook.com]
Application Notes and Protocols: P-Toluenesulfonic Acid in Methyl 3-methoxyacrylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-methoxyacrylate, a key intermediate in the production of various pharmaceuticals and agrochemicals. The focus of this document is the utilization of p-toluenesulfonic acid (p-TsOH) as a catalyst, offering a cost-effective and efficient method suitable for industrial production.
Introduction
This compound serves as a critical building block in organic synthesis. The use of p-toluenesulfonic acid as a catalyst in its preparation presents a practical and scalable approach. This acid catalyst facilitates the synthesis through two primary pathways: the dealcoholysis of methyl 3,3-dimethoxypropionate or a one-pot reaction from methyl 3-methoxy-3-alkoxypropionates. These methods are advantageous due to their operational simplicity and high yields.
Data Presentation
The following tables summarize the quantitative data from various experimental protocols for the synthesis of this compound using p-toluenesulfonic acid.
Table 1: Synthesis of this compound from Methyl 3-methoxy-3-propoxypropionate
| Parameter | Embodiment 1 | Embodiment 2 |
| Starting Material | Methyl 3-methoxy-3-propoxypropionate | Methyl 3-methoxy-3-propoxypropionate |
| Starting Material Amount | 35.2 g (200 mmol) | 35.2 g (200 mmol) |
| Methanol Amount | 190 g | 570 g |
| p-Toluenesulfonic Acid Amount | 1.9 g | 1.14 g |
| Reaction Temperature (Initial) | Reflux | Reflux |
| Reaction Time (Initial) | 24 hours | 15 hours |
| Scission Reaction Temperature | 160 °C | 180 °C |
| Scission Reaction Time | 5 hours | 5 hours |
| Product Yield | 17.8 g | 18.6 g |
| Product Purity | 97% | 96% |
| Overall Yield | 74.4% | 77.0% |
Data sourced from patent CN104058960A.[1]
Table 2: Synthesis of this compound from Methyl 3,3-dimethoxypropionate
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Starting Material | Methyl 3,3-dimethoxypropionate | Methyl 3,3-dimethoxypropionate | Methyl 3,3-dimethoxypropionate |
| Starting Material Amount | 28.19 g | 25.19 g | 28.59 g |
| p-Toluenesulfonic Acid Amount | 39.32 g | 35.32 g | 39.52 g |
| Reaction Temperature | 160 °C | 160 °C | 160 °C |
| Reaction Time | 7.5 hours | 7.5 hours | 7.5 hours |
| Product Yield | 19.88 g | 20.1 g | 19.78 g |
| Overall Yield | 90% | 87% | 91% |
Data sourced from patent application CN105418421A.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation.
Protocol 1: Synthesis from Methyl 3-methoxy-3-propoxypropionate
This protocol is based on the one-pot reaction method.
Materials:
-
Methyl 3-methoxy-3-propoxypropionate
-
Methanol
-
p-Toluenesulfonic acid
-
Nitrogen gas
-
500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser
Procedure:
-
To the 500 mL three-necked flask, add 35.2 g (200 mmol) of Methyl 3-methoxy-3-propoxypropionate, 190 g of methanol, and 1.9 g of p-toluenesulfonic acid.[1]
-
Heat the mixture to reflux with mechanical stirring and maintain the reaction for 24 hours.[1]
-
After the initial reaction, reconfigure the apparatus for vacuum distillation and remove the methanol under reduced pressure.[1]
-
Under a nitrogen atmosphere, heat the residue to 160 °C to induce a scission reaction and maintain this temperature for 5 hours.[1]
-
Following the scission reaction, purify the product by vacuum distillation to obtain this compound.[1]
Protocol 2: Synthesis from Methyl 3,3-dimethoxypropionate
This protocol details the catalytic elimination of methanol.
Materials:
-
Methyl 3,3-dimethoxypropionate
-
p-Toluenesulfonic acid
-
Round-bottom flask equipped with a thermometer and condenser
Procedure:
-
In a round-bottom flask, combine 28.19 g of Methyl 3,3-dimethoxypropionate and 39.32 g of p-toluenesulfonic acid.[2]
-
Slowly heat the mixture to 160 °C and maintain the reaction for 7.5 hours.[2]
-
After the reaction is complete, distill the by-product methanol at atmospheric pressure (approximately 70 °C).[2]
-
Subsequently, purify the product by vacuum distillation under reduced pressure (-0.09 MPa), collecting the fraction at 165-172 °C.[2]
Reaction Pathways and Workflows
The following diagrams illustrate the chemical reactions and experimental workflows described.
Caption: Reaction pathway from Methyl 3-methoxy-3-propoxypropionate.
Caption: Catalytic elimination from Methyl 3,3-dimethoxypropionate.
Caption: Workflow for the one-pot synthesis of this compound.
References
Application Notes and Protocols for Finishing Agents in Textile and Leather Industries
Abstract: This document provides detailed application notes and experimental protocols for the use of common finishing agents in the textile and leather industries. It is intended for researchers, scientists, and development professionals. The protocols outlined herein cover the application of key finishes and the standard evaluation methods used to determine their efficacy. Quantitative performance data is summarized in tabular format, and key processes are visualized using workflow diagrams.
Part 1: Textile Finishing Agents
Application Notes: Anti-Wrinkle Finishing
Anti-wrinkle finishes, also known as durable press or crease-resistant finishes, are crucial for cellulosic fabrics like cotton to improve their crease recovery and maintain a smooth appearance after washing.[1] The most common agents are cross-linking resins that react with the hydroxyl groups of cellulose fibers.[1] Dimethylol Dihydroxy Ethylene Urea (DMDHEU) and Dimethylol Ethylene Urea (DMEU) are widely used, though concerns over formaldehyde release have led to the development of formaldehyde-free agents.[1] The application is typically performed using a pad-dry-cure method, where the fabric is impregnated with the finishing solution, dried, and then cured at high temperatures to facilitate the cross-linking reaction.[2]
Key Agent: Dimethylol Ethylene Urea (DMEU)
-
Mechanism: DMEU reacts with the cellulose fibers in cotton and blended fabrics, creating cross-links that enhance resistance to creasing.[1]
-
Substrate: Cotton, Cotton/Polyester blends.
-
Considerations: Careful application is necessary to avoid issues like yellowing or stiffness.[1] Proper ventilation is required, and manufacturers' guidelines on concentration and pH should be followed to prevent over-softening or discoloration.[1]
Application Notes: Water Repellent Finishing
Water repellent finishes impart hydrophobicity to fabrics without completely sealing them, thus maintaining breathability. These are essential for outdoor wear, upholstery, and technical textiles.[1][3] Fluorocarbon-based repellents are highly effective as they form a protective barrier on the fabric surface that repels both water and oil.[1] Silicone-based agents are also widely used, offering good water repellency and a soft hand feel.[4][5][6]
Key Agent: Fluorocarbon Repellents
-
Mechanism: Fluorocarbon polymers have very low surface energy. When applied to a fabric, they align themselves to create a microscopic, spiky surface that minimizes contact with water droplets, causing them to bead up and roll off.
-
Substrate: Cotton, Polyester, Nylon, and their blends.
-
Considerations: Environmental concerns are associated with long-chain (C8) fluorocarbons, leading to a shift towards shorter-chain (C6, C4) and fluorine-free alternatives. Proper handling is crucial to minimize ecological impact.[1]
Experimental Protocols: Textile Finishing
Protocol 1: Application of Anti-Wrinkle Finish (Pad-Dry-Cure Method)
-
Preparation of Finishing Bath:
-
Prepare an aqueous solution containing the anti-wrinkle agent (e.g., 60-80 g/L DMEU), a catalyst (e.g., 15-20 g/L MgCl₂), a wetting agent (e.g., 1-2 g/L), and a softener (e.g., 20-30 g/L polyethylene emulsion).
-
Ensure all components are fully dissolved in deionized water. Adjust pH as per manufacturer's recommendation (typically 4.5-5.5).
-
-
Padding:
-
Immerse the pre-treated (scoured and bleached) dry fabric sample into the finishing bath.
-
Pass the saturated fabric through a laboratory padding mangle at a set pressure to achieve a specific wet pick-up percentage (typically 70-80%).
-
-
Drying:
-
Dry the padded fabric in a laboratory stenter or oven at 100-120°C for 2-3 minutes until completely dry.
-
-
Curing:
-
Transfer the dried fabric to a curing oven and heat at 150-160°C for 3-5 minutes. This step initiates the cross-linking reaction between the resin and the cellulose fibers.
-
-
Post-Treatment:
-
After curing, wash the fabric sample with a non-ionic detergent to remove any unreacted chemicals and then rinse thoroughly.
-
Dry the fabric and condition it at a standard atmosphere (20±2°C and 65±2% relative humidity) for 24 hours before evaluation.
-
Protocol 2: Evaluation of Crease Recovery (AATCC Test Method 66)
-
Apparatus: Crease Recovery Tester and loading device.
-
Sample Preparation: Cut several 40x15 mm test specimens from the conditioned fabric in both warp and weft directions.
-
Procedure:
-
Fold a test specimen in half and place it under the loading weight (e.g., 500g) for 5 minutes.
-
Remove the weight and transfer the creased specimen to the clamp of the Crease Recovery Tester.
-
Allow the specimen to recover from the crease for 5 minutes.
-
Measure the angle of recovery on the instrument's scale.
-
-
Calculation: Record the crease recovery angle for all specimens and calculate the average for both warp and weft directions. A higher angle indicates better wrinkle resistance.
Quantitative Data: Textile Finishes
| Finishing Agent | Substrate | Property Measured | Performance Metric | Result (Illustrative) |
| DMEU Resin | 100% Cotton | Wrinkle Resistance | Crease Recovery Angle (Warp + Weft) | Untreated: 160° / Treated: 280° |
| Fluorocarbon C6 | Polyester | Water Repellency | Spray Test Rating (AATCC 22) | Untreated: 50 / Treated: 100 |
| Silicone Softener | Cotton Knit | Softness | Bending Length (cm) | Untreated: 3.5 / Treated: 2.1 |
| Polyurethane | Nylon | Abrasion Resistance | Cycles to Failure (Martindale) | Untreated: 20,000 / Treated: 35,000 |
| Chitosan | Cotton | Antimicrobial | Bacterial Reduction (%) | Untreated: <10% / Treated: >99%[1] |
Visualizations: Textile Finishing Workflows
Caption: Workflow for applying an anti-wrinkle finish to textiles.
Caption: Simplified mechanism of DMEU cross-linking cellulose fibers.
Part 2: Leather Finishing Agents
Application Notes: Polyurethane (PU) Top Coat
Leather finishing is a multi-step process that applies a protective and aesthetic coating to the leather surface.[7][8] The finishing agent typically consists of a film-forming material (binder), coloring material, a medium (solvent), and auxiliary agents.[7] Polyurethane (PU) resins are widely used as top coats in leather finishing due to their excellent physical properties. They form films that are soft, smooth, highly elastic, and resistant to abrasion, high/low temperatures, and aging.[7] PU top coats can compensate for the "cold, brittle and hot sticky" characteristics sometimes found in purely acrylic finishes.[7]
Key Agent: Aqueous Polyurethane Dispersion (PUD)
-
Mechanism: PUDs are applied as a liquid layer. As the water evaporates, the polyurethane particles coalesce to form a continuous, durable, and flexible film on the leather surface. Cross-linking agents can be added to further enhance properties like water and rub resistance.[7]
-
Substrate: Chrome-tanned, vegetable-tanned, and other leather types.
-
Application: Typically applied via spraying, followed by drying and sometimes hot plating (ironing) to ensure a smooth, uniform surface.
Experimental Protocols: Leather Finishing
Protocol 3: Application of a Standard Leather Top Coat Finish
-
Leather Preparation:
-
Start with a buffed and conditioned crust leather sample.
-
Ensure the surface is clean, free of dust, and has a uniform moisture content.
-
-
Base Coat Application:
-
Prepare a base coat formulation, typically containing an acrylic resin binder, pigments for color, and flow modifiers.
-
Apply one or two cross-coats using a laboratory spray gun at a pressure of 4-5 bar.
-
Dry the base coat in an oven or with an infrared dryer at 70-80°C.
-
-
Top Coat Formulation:
-
Prepare the top coat solution containing an aqueous polyurethane dispersion (e.g., 200 parts), a matting agent (e.g., 10-20 parts silica duller), a feel modifier (e.g., 5-10 parts wax emulsion), and a cross-linker (e.g., 3-5% polyisocyanate).
-
Mix thoroughly and allow to stand for 15 minutes before use.
-
-
Top Coat Application:
-
Apply the top coat formulation using a laboratory spray gun in two cross-coats.
-
Dry the finished leather at 80-90°C for 5-10 minutes.
-
-
Final Curing and Plating:
-
Allow the finished leather to cure at room temperature for at least 24-48 hours to ensure full cross-linking of the film.
-
For a smoother surface, the leather may be hot plated at 80-90°C under pressure (e.g., 100 bar) for 1-2 seconds.
-
Condition the samples at standard atmosphere before testing.[9]
-
Protocol 4: Evaluation of Finish Adhesion (IUP 470 / ISO 11644)
-
Apparatus: Adhesion tester with a load cell, adhesive tape (specified in the standard), roller.
-
Procedure:
-
Place the conditioned finished leather sample on a flat, hard surface.
-
Apply a strip of the specified adhesive tape to the finished surface.
-
Press the tape down firmly using a standardized roller to ensure intimate contact.
-
Leave the tape in place for 1-2 minutes.
-
Attach the free end of the tape to the clamp of the adhesion tester.
-
Peel the tape from the leather surface at a constant speed (e.g., 100 mm/min) and at a 90-degree angle.
-
-
Evaluation:
-
Visually assess the amount of finish removed from the leather surface and transferred to the tape.
-
The force required to peel the tape is recorded. A higher force and less finish removal indicate better adhesion.
-
Quantitative Data: Leather Finishes
| Finishing Agent | Leather Type | Property Measured | Performance Metric | Result (Illustrative) |
| Acrylic Resin | Bovine Upholstery | Dry Rub Fastness (IUP 450) | Grey Scale Rating (1-5) | 4/5 |
| Polyurethane Top Coat | Bovine Upholstery | Wet Rub Fastness (IUP 450) | Grey Scale Rating (1-5) | 4 |
| Nitrocellulose Lacquer | Goat Shoe Upper | Finish Adhesion (IUP 470) | Force (N/cm) & Visual | 2.5 N/cm, No delamination |
| Wax Emulsion | Bovine Full Grain | Water Resistance | Bally Penetrometer (cycles) | > 25,000 cycles |
Visualizations: Leather Finishing Workflows
Caption: A typical multi-layer structure of a leather finish.
References
- 1. fineotex.com [fineotex.com]
- 2. Natural Finishing Agents – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 3. Unlocking the Benefits of Finishing Agents for Textiles: Transforming Fabric Quality and Performance-Huzhou U-CAN Biotechnology Co. Ltd [en.jnm-chemical.com]
- 4. fineotex.com [fineotex.com]
- 5. deepseasilicone.com [deepseasilicone.com]
- 6. texauxchemicals.com [texauxchemicals.com]
- 7. carbodiimide.com [carbodiimide.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Niacinamide in Cosmetic Formulations
Introduction
Niacinamide, the physiologically active amide of vitamin B3 (niacin), is a versatile and well-tolerated ingredient extensively used in cosmetic and personal care products.[1][2] Its popularity among researchers and formulators stems from its broad range of clinically proven benefits, including strengthening the skin's barrier function, reducing hyperpigmentation, minimizing signs of aging, and exerting anti-inflammatory effects.[3][4][5] Niacinamide acts as a precursor to the essential coenzymes Nicotinamide Adenine Dinucleotide (NAD+/NADH) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+/NADPH), which are central to cellular metabolism, energy production, and DNA repair.[3][4][6][7] This document provides detailed application notes, efficacy data, and experimental protocols for professionals engaged in the research and development of niacinamide-containing formulations.
Key Mechanisms of Action
Niacinamide's multifaceted benefits in skincare are attributed to several key biological activities:
-
Enhancement of Epidermal Barrier Function: Niacinamide increases the biosynthesis of essential stratum corneum lipids, such as ceramides and free fatty acids.[8][9][10] This action strengthens the skin's natural protective barrier, leading to reduced transepidermal water loss (TEWL) and improved skin hydration.[4][11]
-
Reduction of Hyperpigmentation: It effectively lightens skin by inhibiting the transfer of melanosomes from melanocytes to surrounding keratinocytes.[2][12][13][14] Studies show it can inhibit melanosome transfer by 35-68% without directly affecting tyrosinase activity.[12][14][15]
-
Anti-Aging Effects: Niacinamide boosts the production of dermal collagen and proteins like keratin and filaggrin, which helps to improve skin elasticity and reduce the appearance of fine lines and wrinkles.[3][4][5] Its antioxidant properties also protect against cellular damage from environmental stressors.[4]
-
Anti-Inflammatory and Sebum-Regulating Properties: It exhibits anti-inflammatory effects, making it beneficial for conditions like acne and rosacea.[1][4][16] Furthermore, topical application has been shown to reduce sebum excretion rates and minimize the appearance of pores.[4]
Below is a diagram illustrating the primary signaling pathways influenced by niacinamide in the skin.
Caption: Niacinamide's mechanisms for improving skin barrier and reducing pigmentation.
Formulation Guidelines
Incorporating niacinamide into cosmetic formulations is generally straightforward due to its stability and solubility.
| Parameter | Guideline | Notes |
| Typical Use Level | 2% - 6% | Concentrations up to 10% are used in targeted treatments, though 5% is a highly effective and well-studied level.[17][18][19] |
| Solubility | Water-soluble | Should be added to the water phase of a formulation. Stir until fully dissolved.[20][21] |
| pH Stability | Optimal at pH 6.0 | Stable and effective in a pH range of 5.0 to 7.0.[18][20][21] At very low pH, it can hydrolyze to nicotinic acid, which may cause skin redness.[19][20] |
| Heat Stability | Generally heat-stable | Can be heated up to 70-75°C. However, for maximum efficacy, it is best to add it during the cool-down phase (below 40°C).[18][20][21] |
| Compatibility | Broad | Compatible with most common cosmetic ingredients. Should not be combined with L-Ascorbic Acid in the same formulation without specific stabilization techniques due to potential formation of a complex that reduces efficacy.[19] |
Efficacy Data Summary
The following tables summarize quantitative data from key clinical and in-vitro studies on niacinamide.
Table 1: Effects on Skin Barrier and Hydration
| Parameter Measured | Niacinamide Conc. | Result | Study Type |
| Ceramide Synthesis | 1-30 µmol/L | 4.1 to 5.5-fold increase | In-vitro (Keratinocytes)[22] |
| Free Fatty Acid Synthesis | 1-30 µmol/L | 2.3-fold increase | In-vitro (Keratinocytes)[8][22] |
| Cholesterol Synthesis | 1-30 µmol/L | 1.5-fold increase | In-vitro (Keratinocytes)[8][22] |
| Transepidermal Water Loss (TEWL) | 2% | 24% reduction | Clinical[11] |
| Skin Hydration | 2% | 35% increase | Clinical[11] |
| Skin Hydration | 5% | Significant improvement (p=0.0365) | Clinical (3 weeks)[23] |
Table 2: Effects on Hyperpigmentation and Skin Tone
| Parameter Measured | Niacinamide Conc. | Result | Study Type |
| Melanosome Transfer Inhibition | 1.0 mmol/L | 35% - 68% inhibition | In-vitro (Co-culture model)[12][14] |
| Hyperpigmentation Reduction | 5% | Significant decrease vs. vehicle after 4 weeks | Clinical[12] |
| Improvement in Melasma (MASI score) | 4% | 62% decrease from baseline (vs. 70% for Hydroquinone) | Clinical (8 weeks)[24] |
| Reduction in Red Blotchiness | 5% | Significant improvement vs. vehicle | Clinical (12 weeks)[5] |
Table 3: Effects on Skin Aging (Fine Lines, Wrinkles, and Elasticity)
| Parameter Measured | Niacinamide Conc. | Result | Study Type |
| Fine Lines/Wrinkles | 5% | Significant reduction vs. vehicle | Clinical (12 weeks)[5] |
| Skin Elasticity | 5% | Significant improvement (measured by cutometry) | Clinical (12 weeks)[5] |
| Skin Sallowness (Yellowing) | 5% | Significant reduction vs. vehicle | Clinical (12 weeks)[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for the replication and validation of niacinamide's efficacy in finished formulations.
Protocol 1: Evaluation of Skin Barrier Function via Transepidermal Water Loss (TEWL)
-
Objective: To measure the effect of a topical niacinamide formulation on the skin's barrier integrity by quantifying TEWL.
-
Instrumentation: Tewameter® (or equivalent evaporimeter with an open-chamber or closed-chamber probe).[25][26]
-
Procedure:
-
Subject Acclimatization: Subjects rest for at least 30 minutes in a room with controlled temperature (18-22°C) and humidity (50% ± 5% RH).[25][27]
-
Baseline Measurement (T0): A baseline TEWL reading is taken from a designated test area (e.g., volar forearm). The probe is held gently against the skin until a stable reading is obtained (typically 30 seconds).[25][26]
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied evenly to the test area.[25] A control area remains untreated or is treated with a vehicle base.
-
Post-Application Measurements (Tx): TEWL measurements are repeated on the test and control sites at specified time points (e.g., 1, 2, 4, and 8 hours for acute effects, or after several weeks of daily use for long-term effects).[25][28]
-
Data Analysis: The percentage change in TEWL from baseline is calculated for both the treated and control sites. A statistically significant decrease in TEWL at the treated site compared to the control indicates an improvement in skin barrier function.
-
Protocol 2: Assessment of Skin Elasticity and Firmness
-
Objective: To quantify changes in the skin's viscoelastic properties following the application of a niacinamide formulation.
-
Instrumentation: Cutometer® (or equivalent suction-based device).[29][30][31]
-
Procedure:
-
Subject Acclimatization: Subjects acclimate to a controlled environment as described in Protocol 1.
-
Baseline Measurement (T0): The Cutometer probe is placed on the test area (e.g., cheek or forearm). The device applies a negative pressure, pulling the skin into the probe, and then releases it.[31][32] Key parameters like R0 (maximum deformation) and R2 (gross elasticity) are recorded.[32]
-
Product Application: A defined amount of the test product is applied to the test area.
-
Post-Application Measurement (T1): After a specified duration (e.g., 30 minutes for immediate effects or after 8-12 weeks of use for long-term effects), the measurements are repeated.[32]
-
Data Analysis: The changes in elasticity parameters (e.g., an increase in the R2 value, which signifies the skin's ability to return to its original state) are compared between T0 and T1 and against a placebo-treated site.[32]
-
The workflow for a typical clinical efficacy study is outlined below.
Caption: A typical workflow for a clinical study evaluating a topical product.
References
- 1. Niacinamide - mechanisms of action and its topical use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niacinamide: A Multi-functional Cosmeceutical Ingredient [practicaldermatology.com]
- 5. Niacinamide: A B vitamin that improves aging facial skin appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Nicotinamide increases biosynthesis of ceramides as well as other stratum corneum lipids to improve the epidermal permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prescription-professional.nl [prescription-professional.nl]
- 10. Ceramide vs Niacinamide: Which Ingredient is Right for You? - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effective inhibition of melanosome transfer to keratinocytes by lectins and niacinamide is reversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Niacinamide: The Complete Formulator’s Guide to Skincare’s Most Versatile Ingredient [inspecsolutions.com]
- 18. learncanyon.com [learncanyon.com]
- 19. makingcosmetics.com [makingcosmetics.com]
- 20. formulabotanica.com [formulabotanica.com]
- 21. swonlab.com [swonlab.com]
- 22. academic.oup.com [academic.oup.com]
- 23. mdpi.com [mdpi.com]
- 24. A Double-Blind, Randomized Clinical Trial of Niacinamide 4% versus Hydroquinone 4% in the Treatment of Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. Guidelines for transepidermal water loss (TEWL) measurement. A report from the Standardization Group of the European Society of Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. cymbiotika.com [cymbiotika.com]
- 30. evenskyn.com [evenskyn.com]
- 31. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 32. certifiedcosmetics.com [certifiedcosmetics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-methoxyacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Methyl 3-methoxyacrylate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield in Synthesis from 3,3-dimethoxy methyl propionate
| Potential Cause | Troubleshooting Step |
| Inefficient Cracking Reaction | The cracking of 3,3-dimethoxy methyl propionate is a key step. Ensure the reaction temperature is maintained between 100-200°C. The molar ratio of the catalyst (e.g., p-toluenesulfonic acid) to methyl 3,3-dimethoxypropionate should be optimized, typically in the range of 1:1.0 to 1:5.0.[1] |
| Suboptimal Catalyst | While p-toluenesulfonic acid is commonly used, other acidic catalysts can be employed. The choice of catalyst can significantly impact yield.[2] Consider screening other catalysts if yields remain low. |
| Incomplete Removal of Methanol | The cracking reaction produces methanol as a byproduct. Efficient removal of methanol can drive the equilibrium towards the product. Distillation after the reaction is crucial to remove the methanol byproduct before final purification by reduced pressure distillation.[1] |
Issue 2: Poor Selectivity and High Byproduct Formation
| Potential Cause | Troubleshooting Step |
| Side Reactions During Formylation | In syntheses involving a formylation step (e.g., from phenylmethyl acetate), controlling the reaction temperature is critical to minimize side reactions. The formylation reaction should be carried out at a low temperature, between -20°C and 100°C.[3] |
| Use of Strong Bases | The use of strong and hazardous bases like sodium hydride can be replaced with safer alternatives. Using a Lewis acid for the methoxymethylation technology can improve selectivity and make the process easier to control.[4] |
| Impure Starting Materials | The purity of starting materials is crucial. For instance, in the synthesis from 3-methoxy-3-ethoxy-propionic acid methyl ester, ensure the starting material is of high purity. This starting material can be synthesized from the inexpensive and readily available ethyl vinyl ether and trichloroacetic chloride.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Several common synthesis routes exist, including:
-
The reaction of 3-methoxy-3-ethoxy-propionic acid methyl esters with methanol in the presence of a catalyst.[5][6]
-
The cracking of methyl 3,3-dimethoxypropionate under the action of a catalyst.[1]
-
The addition reaction of methanol to methyl propiolate.[5]
-
A one-pot process from methyl 3-methoxy-3-R-oxypropionate and methanol.[7]
-
The formylation of phenylmethyl acetate followed by a methylation reaction.[3][4]
Q2: How can I improve the yield when synthesizing from 3-methoxy-3-ethoxy-propionic acid methyl ester?
A2: To improve the yield in this synthesis:
-
Catalyst Concentration: The catalyst (e.g., potassium hydrogen sulfate or sodium hydrogen sulfate) concentration should be optimized, typically between 0.1% and 40% of the mass of the 3-methoxy-3-ethoxy-propionic acid methyl ester, with a preferred range of 1% to 5%.[5][6]
-
Methanol Amount: The amount of methanol used can range from 0.5 to 2000 times the quality of the 3-methoxy-3-ethoxy-propionic acid methyl ester, with a preferred range of 3 to 15 times.[5][6]
-
Reaction Time and Temperature: The ether exchange reaction temperature should be between 45°C and the reflux temperature of the solution, with a reaction time of 10 to 72 hours. The subsequent scission reaction should be carried out for 5 to 30 hours.[6]
Q3: What are the key parameters to control in the synthesis from methyl 3,3-dimethoxypropionate?
A3: The key parameters to control are:
-
Catalyst Ratio: The molar ratio of methyl 3,3-dimethoxypropionate to the catalyst should be controlled to be 1:(1.0-5.0).[1]
-
Reaction Temperature: The reaction temperature for the cracking step should be maintained between 100-200°C.[1]
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Synthesis Route | Starting Materials | Catalyst | Typical Yield | Reference |
| From 3-methoxy-3-ethoxy-propionic acid methyl ester | 3-methoxy-3-ethoxy-propionic acid methyl ester, Methanol | Potassium hydrogen sulfate or Sodium hydrogen sulfate | 71.70% - 76.66% | [5][6] |
| From Methyl 3,3-dimethoxypropionate | Methyl 3,3-dimethoxypropionate | p-toluenesulfonic acid | 87% - 91% | [1] |
| From Methyl propiolate | Methyl propiolate, Methanol | Not specified in detail | 71% | [5] |
| From Phenylmethyl acetate | Phenylmethyl acetate, Formylating agent, Methylating agent | Lewis Acid, Benzyltriethylammonium chloride | Not specified | [3][4] |
Experimental Protocols & Visualizations
Synthesis of this compound from 3,3-dimethoxy methyl propionate
This workflow outlines the synthesis of this compound starting from the cracking of 3,3-dimethoxy methyl propionate.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This diagram illustrates a logical approach to troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting flowchart for low synthesis yield.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents [patents.google.com]
- 5. CN103113227A - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 6. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 7. CN104058960A - Preparation method of this compound - Google Patents [patents.google.com]
Side reactions and byproducts in Methyl 3-methoxyacrylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methoxyacrylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:
-
Michael Addition of Methanol to Methyl Propiolate: This method involves the base-catalyzed 1,4-addition of methanol to methyl propiolate.[1]
-
Elimination from Methyl 3,3-dimethoxypropanoate: This is a two-step process that starts with the synthesis of the intermediate Methyl 3,3-dimethoxypropanoate, followed by an acid-catalyzed elimination of methanol to yield the final product.[1][2]
-
Synthesis from 3-methoxy-3-alkoxypropanoates: This method involves an ether exchange reaction followed by a scission reaction.[3][4]
Q2: What is the typical yield and purity I can expect for this compound?
A2: The yield and purity of this compound are highly dependent on the chosen synthesis route and optimization of reaction conditions. Generally, you can expect yields ranging from 70% to over 90% with purities often exceeding 95% after purification.[2][3][4] For a detailed comparison of different methods, please refer to the data summary table below.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: this compound and its precursors can be hazardous. It is essential to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some starting materials, like methyl propiolate, can be volatile and flammable. The final product is a combustible liquid and can cause skin and eye irritation.[5] Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Troubleshooting Guides
Low Product Yield
Problem: The yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Catalyst Activity: Ensure the catalyst (acid or base) is not old or deactivated. Use a fresh batch if necessary. - Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress using techniques like TLC, GC, or NMR. - Check Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. For Michael additions, a slight excess of the nucleophile (methanol) can sometimes improve yields.[6] |
| Side Reactions | - Polymerization: Acrylate compounds are prone to polymerization, especially at higher temperatures. Consider adding a polymerization inhibitor like hydroquinone.[6] - 1,2-Addition (in Michael Addition): The competing 1,2-addition to the carbonyl group can reduce the yield of the desired 1,4-adduct. Using "softer" nucleophiles and carefully controlling the temperature can favor 1,4-addition.[6] - Retro-Michael Addition: The reverse reaction can occur, especially at elevated temperatures. Running the reaction at a lower temperature once the initial addition has occurred can minimize this.[6] |
| Product Loss During Work-up and Purification | - Inefficient Extraction: Ensure the correct solvent and pH are used during aqueous work-up to minimize the loss of product in the aqueous layer. - Distillation Issues: The product can be lost during distillation if the vacuum is too high or the temperature is not carefully controlled. Ensure the distillation apparatus is properly set up. |
Presence of Impurities and Byproducts
Problem: The final product is contaminated with significant impurities.
| Observed Impurity/Byproduct | Potential Cause | Troubleshooting and Purification |
| Unreacted Starting Materials | Incomplete reaction. | - Optimize Reaction Conditions: See "Low Product Yield" section. - Purification: Most starting materials can be removed by careful distillation under reduced pressure due to differences in boiling points. |
| Methyl 3,3-dimethoxypropanoate (in elimination reaction) | Incomplete elimination of methanol. | - Increase Catalyst Concentration or Reaction Time: Drive the elimination reaction to completion. - Purification: Separation can be achieved by fractional distillation. |
| Polymeric Material | Spontaneous polymerization of the acrylate product. | - Prevention: Add a polymerization inhibitor to the reaction mixture and during storage.[6] - Removal: Polymers are non-volatile and will remain in the distillation flask during purification. |
| Side-products from Michael Addition | Formation of dialkoxy byproducts from the addition of methanol to the product. | - Control Stoichiometry: Use a controlled amount of methanol. - Purification: These byproducts may have different boiling points and can be separated by fractional distillation. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Materials | Catalyst | Typical Reaction Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Reported Purity (%) | Key Byproducts | Reference(s) |
| Michael Addition | Methyl propiolate, Methanol | N-methylmorpholine | Room Temperature | 24 | ~65 | >95 | Dialkoxy adducts | [1],[7] |
| Elimination | Methyl 3,3-dimethoxypropanoate | p-toluenesulfonic acid | 160 | 7.5 | 87-91 | >95 | Methanol | [2] |
| Ether Exchange & Scission | 3-methoxy-3-propoxy-methyl propionate, Methanol | p-toluenesulfonic acid | Reflux, then 160 | 24, then 5 | ~74 | 97 | Ethanol, Propanol | [3] |
| Ether Exchange & Scission | 3-methoxy-3-ethoxy-propionic acid methyl esters, Methanol | Sodium bisulfate | Reflux, then 140 | 24, then 30 | ~77 | 97 | Ethanol | [4] |
Experimental Protocols
Synthesis of this compound via Elimination of Methanol from Methyl 3,3-dimethoxypropanoate
This two-step protocol is adapted from patent literature.[2]
Step 1: Synthesis of Methyl 3,3-dimethoxypropanoate
-
Dissolve 20.00 g of diketene in 50 mL of methanol in a round-bottom flask.
-
Add 45.49 g of anhydrous sodium carbonate at room temperature.
-
Slowly add 70.64 g of trimethyl orthoformate dropwise to the mixture.
-
Stir the reaction mixture at 25°C for 60 minutes.
-
After the reaction is complete, filter the mixture to remove the sodium carbonate.
-
The filtrate is then distilled under reduced pressure to obtain pure Methyl 3,3-dimethoxypropanoate.
Step 2: Synthesis of this compound
-
To a round-bottom flask equipped with a thermometer and a condenser, add 28.19 g of Methyl 3,3-dimethoxypropionate and 39.32 g of p-toluenesulfonic acid.[2]
-
Slowly heat the mixture to 160°C and maintain this temperature for 7.5 hours.[2]
-
After the reaction is complete, distill the mixture at atmospheric pressure to remove the byproduct, methanol (boiling point ~65°C).[2]
-
Then, distill the remaining mixture under reduced pressure (-0.09 Mpa) and collect the fraction at 165-172°C to obtain this compound as a colorless oily liquid.[2]
Visualizations
Caption: Synthesis of this compound from Diketene.
Caption: Side reactions in the synthesis from methyl propiolate.
Caption: Troubleshooting workflow for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104058960A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 5. This compound | C5H8O3 | CID 5323651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
Troubleshooting failed polymerization of acrylate monomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the polymerization of acrylate monomers.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to failed or incomplete polymerization in a question-and-answer format.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
Question: Why is my acrylate polymerization not starting, or why is there a long induction period before polymerization begins?
Answer: Failure to initiate or a significant delay in the onset of polymerization is a common issue that can often be attributed to several factors, primarily related to the presence of inhibitors or insufficient radical generation.
-
Inhibitor Presence: Commercial acrylate monomers are shipped with added inhibitors, such as hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization during storage and transport.[1][2][3] These inhibitors function by scavenging free radicals, which are necessary to initiate the polymerization process.[3] If the inhibitor is not removed or its concentration is not sufficiently overcome by the initiator, polymerization will be impeded. For many applications, it is crucial to remove the inhibitor before use.[3][4]
-
Insufficient Initiator: The initiator's role is to generate free radicals that start the polymerization chain reaction.[5][6] If the initiator concentration is too low, it may not produce enough radicals to overcome the effect of the residual inhibitor and initiate polymerization effectively.[7] Additionally, the initiator itself may be degraded or inactive, leading to poor radical generation.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[8][9][10] Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently continue the polymer chain, leading to an induction period or complete inhibition of the polymerization.[7]
-
Low Temperature: The rate of decomposition of many thermal initiators is temperature-dependent. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to generate an adequate concentration of free radicals.[7]
Issue 2: Low Monomer Conversion or Incomplete Polymerization
Question: My polymerization starts, but the final conversion of the monomer is low. How can I improve the yield?
Answer: Low monomer conversion is a frequent challenge and can be caused by several factors that lead to premature termination of the growing polymer chains.
-
Inadequate Initiation: As with initiation failure, an insufficient concentration of active initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion.[7]
-
Suboptimal Reaction Temperature: Temperature significantly influences polymerization kinetics.[11][12] An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate the polymer chains.[7] For some systems, higher temperatures can lead to a faster initial rate but may result in a lower final conversion due to increased rates of termination reactions.[11]
-
Presence of Impurities: Impurities in the monomer, solvent, or other reagents can act as chain transfer agents or inhibitors, leading to premature termination of the polymer chains and, consequently, low conversion.[7][13] Water can also interfere with certain polymerization systems.[7]
-
High Viscosity (Gel Effect): At high conversions, the viscosity of the reaction medium can increase significantly. This phenomenon, known as the gel effect or Trommsdorff-Norrish effect, can trap radicals and hinder the diffusion of monomer molecules to the growing polymer chains, thus slowing down the reaction and potentially leading to incomplete conversion.[7]
Issue 3: Formation of Gel or Insoluble Polymer
Question: My polymerization reaction resulted in the formation of an insoluble gel. What causes this and how can I prevent it?
Answer: Gel formation, or cross-linking, can occur when using multifunctional acrylates or when unintended side reactions take place.
-
Multifunctional Monomers: If your monomer contains more than one acrylate group (di-, tri-, or tetra-acrylates), cross-linking is expected and will lead to the formation of a network polymer, which is inherently insoluble.[14]
-
Chain Transfer to Polymer: At high monomer conversions and temperatures, chain transfer reactions to the polymer backbone can occur. This can create active sites on the polymer chain, which can then propagate to form branched or cross-linked structures.
-
High Temperature: Elevated temperatures can promote side reactions, including chain transfer and branching, which can contribute to gel formation.[15][16]
-
High Initiator Concentration: While a sufficient amount of initiator is necessary, an excessively high concentration can lead to a rapid polymerization rate and a high concentration of growing polymer chains, increasing the likelihood of chain-chain coupling and cross-linking.
Data Presentation
Table 1: Common Inhibitors in Acrylate Monomers
| Inhibitor Name | Abbreviation | Typical Concentration (ppm) | Removal Methods |
| Hydroquinone | HQ | 15 - 1000 | Caustic wash, Alumina column |
| Monomethyl ether of hydroquinone | MEHQ | 15 - 200 | Caustic wash, Alumina column |
| Phenothiazine | PTZ | 100 - 1000 | Alumina column |
| p-tert-Butylcatechol | TBC | 50 - 100 | Caustic wash |
Table 2: Recommended Initiator Concentrations and Temperature Ranges for Acrylate Polymerization
| Initiator Type | Example | Typical Concentration (mol% relative to monomer) | Recommended Temperature Range (°C) |
| Azo Initiators | Azobisisobutyronitrile (AIBN) | 0.1 - 2.0 | 60 - 80 |
| Peroxide Initiators | Benzoyl Peroxide (BPO) | 0.1 - 2.0 | 70 - 90 |
| Redox Initiators | Potassium persulfate (KPS) / Sodium bisulfite | 0.1 - 1.0 | 25 - 60 |
| Photoinitiators | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 0.5 - 5.0 (wt%) | Ambient |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Caustic Wash
This method is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.
Materials:
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Acrylate monomer containing inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Stir plate and stir bar
Procedure:
-
Place the acrylate monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
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Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor salt.
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Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.
Protocol 2: General Procedure for Free-Radical Polymerization of Acrylates
This protocol describes a typical setup for the solution polymerization of an acrylate monomer.
Materials:
-
Purified acrylate monomer
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Initiator (e.g., AIBN, BPO)
-
Round-bottom flask with a reflux condenser and a nitrogen/argon inlet
-
Heating mantle with a temperature controller and thermocouple
-
Magnetic stir plate and stir bar
-
Syringes and needles for transfer
Procedure:
-
Set up the reaction apparatus (flask, condenser, nitrogen/argon inlet) and ensure it is clean and dry.
-
Add the desired amount of solvent and the magnetic stir bar to the reaction flask.
-
Begin stirring and purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
In a separate container, dissolve the initiator in a small amount of the reaction solvent.
-
Add the purified acrylate monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature.
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol, hexane), followed by filtration and drying under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for failed acrylate polymerization.
Caption: The three main stages of free-radical polymerization.
References
- 1. nbinno.com [nbinno.com]
- 2. gantrade.com [gantrade.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. britannica.com [britannica.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxygen inhibition of acrylate photopolymerization. | Nokia.com [nokia.com]
- 9. researchgate.net [researchgate.net]
- 10. radtech.org [radtech.org]
- 11. concentration - Effect of temperature in the free radical polymerization of acrylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. jinzongmachinery.com [jinzongmachinery.com]
- 14. repository.lsu.edu [repository.lsu.edu]
- 15. Research Portal [researchdiscovery.drexel.edu]
- 16. researchgate.net [researchgate.net]
Optimizing catalyst concentration for Methyl 3-methoxyacrylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reactions involving Methyl 3-methoxyacrylate. The following sections address common issues related to catalyst concentration and provide detailed experimental protocols.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient Catalyst Concentration: The catalyst loading may be too low to effectively promote the reaction. | 1. Gradually increase the catalyst concentration in small increments (e.g., 0.5% w/w). 2. Monitor the reaction progress at each concentration using techniques like TLC or GC. 3. Consult the catalyst concentration reference table below for typical ranges. |
| Inactivated Catalyst: The catalyst may have degraded due to moisture, air exposure, or impurities in the reactants. | 1. Ensure the catalyst is fresh and has been stored under appropriate inert conditions. 2. Use anhydrous solvents and reactants to prevent catalyst deactivation. | |
| Formation of Side Products (e.g., 3,3-dimethoxy methyl propionate) | Excessive Catalyst Concentration: High catalyst loading can sometimes lead to undesired side reactions.[1] | 1. Reduce the catalyst concentration systematically. 2. Analyze the product mixture at different catalyst concentrations to identify the optimal range that minimizes side product formation. |
| Incorrect Reaction Temperature: The reaction temperature might be favoring the formation of byproducts. | 1. Optimize the reaction temperature in conjunction with catalyst concentration. A lower temperature might be necessary with a higher catalyst loading. | |
| Incomplete Reaction | Suboptimal Catalyst Concentration: The amount of catalyst may be insufficient for the complete conversion of starting materials within the given reaction time. | 1. Increase the catalyst concentration and monitor the reaction until the starting material is consumed. 2. Alternatively, extend the reaction time at the current catalyst concentration. |
| Poor Mixing: In heterogeneous catalysis, inefficient stirring can lead to localized areas of low catalyst concentration. | 1. Ensure vigorous and consistent stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of this compound?
A1: Several catalysts can be used, depending on the specific synthetic route. Common catalysts include potassium hydrogen sulfate (KHSO₄), sodium bisulfate (NaHSO₄), p-toluenesulfonic acid (p-TsOH), cobalt oxide (Co₂O₃), and indium oxide (In₂O₃).[2][3]
Q2: What is a typical starting catalyst concentration for a new this compound synthesis?
A2: A good starting point for optimization is typically between 1% and 5% by weight of the limiting reactant.[2][4] For instance, in the reaction of 3-methoxy-3-R-oxypropionate with methanol, the catalyst concentration can range from 1% to 6% of the 3-methoxy-3-R-oxypropionate mass.[2]
Q3: How does catalyst concentration affect the reaction time?
A3: Generally, a higher catalyst concentration leads to a faster reaction rate, thus reducing the required reaction time. However, excessively high concentrations can lead to side reactions. It is crucial to find a balance that provides a reasonable reaction time with high product selectivity.
Q4: Can the catalyst be recovered and reused?
A4: The reusability of the catalyst depends on its nature. Solid catalysts like cobalt oxide and indium oxide have the potential for recovery and reuse, which can be economically beneficial for industrial-scale production.[3] Acid catalysts like p-TsOH are typically consumed or neutralized during workup and are not easily recovered.
Q5: What are the main side products to look out for when optimizing catalyst concentration?
A5: A common side product in some synthesis routes is 3,3-dimethoxy methyl propionate.[1] The formation of this and other byproducts can often be minimized by carefully controlling the catalyst concentration and other reaction parameters like temperature.
Data Presentation: Catalyst Concentration in this compound Synthesis
| Catalyst | Starting Material | Catalyst Concentration Range (% w/w of starting material) | Preferred Concentration (% w/w) | Reference |
| Potassium Hydrogen Sulfate (KHSO₄) | 3-methoxy-3-R-oxypropionate | 1% - 6% | Not Specified | [2] |
| Sodium Bisulfate (NaHSO₄) | 3-methoxy-3-R-oxypropionate | 1% - 6% | Not Specified | [2] |
| p-Toluenesulfonic Acid (p-TsOH) | 3-methoxy-3-R-oxypropionate | 1% - 6% | Not Specified | [2] |
| Potassium Hydrogen Sulfate (KHSO₄) | 3-methoxy-3-ethoxypropanoate | 0.1% - 40% | 1% - 5% | [4] |
| Sodium Bisulfate (NaHSO₄) | 3-methoxy-3-ethoxypropanoate | 0.1% - 40% | 1% - 5% | [4] |
| Cobalt Oxide (Co₂O₃) / Indium Oxide (In₂O₃) | Methyl Acrylate | 1% - 3% | 1.5% - 2.5% | [3] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Concentration Optimization
This protocol outlines a general method for optimizing the catalyst concentration for a given reaction to synthesize this compound.
-
Reaction Setup: In a series of identical reaction vessels equipped with magnetic stirrers and reflux condensers, add the starting materials and solvent in the desired molar ratios.
-
Catalyst Addition: To each vessel, add a different concentration of the chosen catalyst (e.g., 0.5%, 1%, 2%, 4%, 6% w/w relative to the limiting reactant).
-
Reaction Execution: Heat the reactions to the desired temperature and monitor their progress over time using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy).
-
Analysis: After a fixed reaction time, or once the reactions appear to have reached completion, quench the reactions and work up the product mixtures.
-
Yield and Purity Determination: Analyze the crude product from each reaction to determine the yield of this compound and the presence of any side products.
-
Optimization: Identify the catalyst concentration that provides the highest yield of the desired product with the minimal formation of impurities. Further fine-tuning can be performed around this optimal concentration.
Mandatory Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: Workflow for optimizing catalyst concentration in chemical reactions.
References
- 1. CN103113227A - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 2. CN104058960A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN107879936A - A kind of preparation technology of 3 methoxy-methyl acrylate - Google Patents [patents.google.com]
- 4. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 3-methoxyacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 3-methoxyacrylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. However, they typically include:
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Unreacted Starting Materials: Such as methyl 3,3-dimethoxypropionate or methyl propiolate.
-
Solvents: Residual solvents from the reaction, most commonly methanol.
-
Byproducts: Formed from side reactions during synthesis.
-
Geometric Isomers: The presence of the (Z)-isomer alongside the desired (E)-isomer can be a significant impurity.[1][2]
-
Polymers: this compound can polymerize, especially at elevated temperatures.
-
Water: Moisture introduced during the workup or from solvents.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:
-
Gas Chromatography (GC): Ideal for quantifying volatile impurities and determining the overall purity of the product.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, enabling the identification and quantification of isomers and other organic impurities.[5]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the correct functional groups and for detecting certain impurities.[5]
-
Mass Spectrometry (MS): Can be coupled with GC (GC-MS) to identify unknown impurities by their mass-to-charge ratio.[6]
Q3: How can I prevent polymerization during the purification of this compound?
A3: Polymerization is a common issue with acrylates. To mitigate this:
-
Use Inhibitors: Add a polymerization inhibitor to the crude product before distillation. Common inhibitors for acrylates include hydroquinone, phenothiazine, and p-methoxyphenol.[7][8][9]
-
Control Temperature: Avoid excessive temperatures during distillation. Vacuum distillation is highly recommended to lower the boiling point.[10][11]
-
Limit Oxygen Exposure: While some inhibitors work in the presence of oxygen, minimizing air exposure can help reduce the risk of polymerization. Performing distillations under an inert atmosphere (e.g., nitrogen) is good practice.[3]
Troubleshooting Guides
Issue 1: Low Purity After Distillation
Symptoms:
-
GC analysis shows multiple peaks in addition to the product peak.
-
NMR spectrum displays unexpected signals.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Distillation | Optimize the distillation parameters. Use a fractionating column with a higher number of theoretical plates for better separation of closely boiling impurities. Adjust the reflux ratio to improve separation efficiency. |
| Presence of Geometric Isomers | The (E) and (Z) isomers of this compound have very similar boiling points, making them difficult to separate by standard distillation.[1][12] Consider alternative purification techniques such as preparative chromatography or selective crystallization if isomeric purity is critical.[13] |
| Thermal Decomposition | If the distillation temperature is too high, the product may decompose. Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[10] |
| Residual Starting Materials/Solvents | If starting materials or solvents are observed in the final product, ensure the initial reaction goes to completion and that solvents are adequately removed before distillation. A preliminary solvent removal step (e.g., rotary evaporation) can be beneficial. |
Issue 2: Product Polymerization in the Distillation Flask
Symptoms:
-
A solid or highly viscous residue forms in the distillation flask.
-
The product yield is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Inhibition | Ensure a sufficient amount of a suitable polymerization inhibitor is added to the crude material before heating. For particularly stubborn cases, a combination of inhibitors might be more effective.[7] |
| Excessive Distillation Temperature | High temperatures accelerate polymerization.[7] Use high vacuum to keep the distillation temperature as low as possible. |
| Prolonged Heating | Minimize the time the material is kept at high temperatures. Plan the distillation to proceed efficiently without unnecessary delays. |
| Hot Spots in the Heating Mantle | Uneven heating can create localized hot spots that initiate polymerization. Use a well-fitting heating mantle with a stirrer to ensure even temperature distribution. A water or oil bath can also provide more uniform heating. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC)
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injection: Inject a small volume (e.g., 1 µL) of a diluted solution of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Data Analysis: Integrate the peaks and calculate the area percentage to determine the relative purity.
Protocol 2: Vacuum Distillation of Crude this compound
-
Preparation: To the crude this compound, add a polymerization inhibitor (e.g., hydroquinone at 100-200 ppm).
-
Apparatus: Assemble a vacuum distillation apparatus with a fractionating column, a condenser, and a receiving flask. Ensure all joints are properly sealed with vacuum grease.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a water or oil bath with magnetic stirring.
-
Fraction Collection:
-
Collect and discard the initial low-boiling fraction, which may contain residual solvents.
-
Collect the main fraction at the expected boiling point of this compound under the applied vacuum (e.g., ~56°C at 18 mmHg).[5]
-
Monitor the temperature at the head of the column. A stable temperature indicates the collection of a pure fraction.
-
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| Boiling Point | 169 °C @ 760 mmHg, 56 °C @ 18 mmHg[5] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.56 (d, J = 12.6 Hz, 1H), 5.13 (d, J = 12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H)[5] |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ 167.5, 162.7, 95.2, 56.8, 50.5[5] |
| IR (CH₂Cl₂) cm⁻¹ | 2956, 2852, 1717, 1629, 1436, 1332, 1251, 1223, 1196, 1174, 1139, 1102, 961, 918, 828, 747[5] |
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H8O3 | CID 5323651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104058960A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN103113227A - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 8. JP2534323B2 - Method for stabilizing methyl methacrylate - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 11. youtube.com [youtube.com]
- 12. C60 -mediated molecular shape sorting: separation and purification of geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JP2003267959A - Method for separating geometrical isomer - Google Patents [patents.google.com]
Technical Support Center: Methyl Methacrylate (MMA) Polymerization Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Methacrylate (MMA) polymerization. The information addresses common issues related to the influence of oxygen on polymerization stability.
Frequently Asked Questions (FAQs)
Q1: My MMA polymerization is not starting, or there is a long induction period. What are the likely causes?
A1: A significant delay or complete inhibition of polymerization is often due to the presence of dissolved oxygen.[1][2] At typical polymerization temperatures, oxygen acts as a potent inhibitor by scavenging the initiating and propagating radicals, forming stable peroxy radicals that terminate the polymerization chain.[2][3] This inhibitory effect persists until all dissolved oxygen in the monomer and reaction system is consumed.[2]
Q2: Why is my MMA monomer polymerizing prematurely in the storage container?
A2: Premature polymerization during storage can occur due to several factors, often related to the storage conditions and the inhibitor system.[4] Many common inhibitors, such as hydroquinone monomethyl ether (MEHQ), require the presence of a small amount of oxygen to function effectively.[4] If the monomer is stored under an inert atmosphere (e.g., nitrogen or argon), the inhibitor will be ineffective, leading to spontaneous polymerization.[4] Additionally, exposure to elevated temperatures or UV light can accelerate inhibitor depletion and initiate polymerization.[4]
Q3: Can oxygen ever act as an initiator for MMA polymerization?
A3: Yes, under specific conditions, oxygen can initiate MMA polymerization. At elevated temperatures, typically above 100°C, oxygen can react with MMA to form peroxides.[5] These peroxides can then decompose to generate free radicals that initiate polymerization.[5] This phenomenon is sometimes referred to as oxygen-initiated or thermal polymerization in the presence of air.[5][6]
Q4: I am observing bubbles in my final polymerized MMA. What is the cause and how can I prevent it?
A4: Bubble formation in polymerized MMA is often a result of dissolved gases, primarily nitrogen and oxygen, coming out of solution during the exothermic polymerization process. As the temperature of the reaction mixture increases, the solubility of gases decreases, leading to the formation of bubbles. To prevent this, it is recommended to degas the monomer and other reaction components before initiating polymerization.
Q5: How does the presence of oxygen affect the thermal stability of the resulting poly(methyl methacrylate) (PMMA)?
A5: Interestingly, the presence of oxygen during the thermal degradation of PMMA can have a stabilizing effect, increasing the initial decomposition temperature.[7][8] This is attributed to the formation of more thermally stable radical species in the presence of oxygen, which can suppress the "unzipping" or depolymerization of the PMMA chains.[7][8]
Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
Symptoms:
-
No noticeable increase in viscosity after the initiator is added.
-
An extended period of no temperature change in a bulk polymerization.
-
The reaction mixture remains clear and unpolymerized for an extended time.
Possible Causes and Solutions:
| Cause | Solution |
| Oxygen Inhibition | The most common cause is the presence of dissolved oxygen.[1][2] Before starting the polymerization, degas the MMA monomer and any solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. Ensure all reaction vessels are purged with an inert gas. |
| Ineffective Initiator | The initiator may have decomposed due to improper storage or may be used at a concentration that is too low. Store initiators according to the manufacturer's recommendations and ensure the correct concentration is used for your experimental conditions. |
| Inhibitor Not Removed | If the experimental protocol requires the removal of the inhibitor (e.g., MEHQ), ensure that the removal process (e.g., washing with a basic solution or passing through an inhibitor removal column) was performed correctly. |
Issue 2: Premature Polymerization in Storage or During Handling
Symptoms:
-
Increased viscosity or solidification of the monomer in the storage container.
-
Formation of a polymer plug at the top of the monomer bottle.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Storage Atmosphere | Storing MMA with inhibitors like MEHQ under an inert atmosphere will render the inhibitor ineffective.[4] Ensure the storage container has a headspace of air. |
| Depleted Inhibitor | Inhibitors can be consumed over time, especially if the monomer is stored for extended periods or at elevated temperatures.[4] If the monomer has been stored for a long time, consider testing the inhibitor concentration or purifying the monomer before use. |
| Exposure to Heat or Light | Storage in a warm environment or exposure to UV light can initiate polymerization.[4] Store MMA in a cool, dark place, away from heat sources and direct sunlight. |
Experimental Protocols
Protocol 1: Degassing MMA Monomer by Inert Gas Sparging
Objective: To remove dissolved oxygen from MMA monomer to prevent inhibition of free-radical polymerization.
Materials:
-
MMA monomer
-
Inert gas supply (Nitrogen or Argon) with a regulator
-
Sparging tube (a long needle or a tube with a fritted end)
-
Reaction vessel
Procedure:
-
Place the MMA monomer in the reaction vessel.
-
Insert the sparging tube into the monomer, ensuring the tip is below the liquid surface.
-
Start a gentle flow of the inert gas through the monomer. A slow bubble rate is sufficient and will prevent excessive evaporation of the monomer.
-
Sparg the monomer for 30-60 minutes to ensure adequate removal of dissolved oxygen.
-
Maintain a positive pressure of the inert gas over the monomer after sparging to prevent re-absorption of oxygen.
Protocol 2: Freeze-Pump-Thaw Degassing
Objective: To rigorously remove dissolved gases from MMA for sensitive polymerization reactions.
Materials:
-
MMA monomer
-
Schlenk flask or a similar reaction vessel with a sidearm for vacuum connection
-
High-vacuum line
-
Dewar flask with liquid nitrogen
Procedure:
-
Place the MMA monomer in the Schlenk flask.
-
Freeze the monomer by immersing the flask in liquid nitrogen until it is completely solid.
-
Once frozen, open the flask to the high-vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum and remove it from the liquid nitrogen.
-
Allow the monomer to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.
-
After the final thaw, backfill the flask with an inert gas.
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Polymerization Rate | MMA with dissolved oxygen | Significantly lower rate of polymerization compared to deoxygenated MMA.[5] | [5] |
| Induction Period | MMA in the presence of air | An induction period is observed, the length of which depends on the oxygen concentration.[9] | [9] |
| Quantum Efficiency | UV-polymerization of MMA under oxygen | Five-fold decrease in polymerization quantum efficiency compared to under a nitrogen atmosphere.[1] | [1] |
| Decomposition Temperature | Thermal degradation of PMMA in air vs. nitrogen | Initial decomposition temperature is 70°C higher in air than in nitrogen.[7][8] | [7][8] |
| Activation Energy of Degradation | Initial stages of PMMA degradation | ~60 kJ mol⁻¹ in nitrogen vs. ~220 kJ mol⁻¹ in air.[8] | [8] |
Visualizations
Caption: Dual role of oxygen in MMA polymerization.
Caption: Troubleshooting workflow for MMA polymerization issues.
References
- 1. Effect of molecular oxygen on the UV-polymerization of methyl methacrylate initiated by 2,2-dimethoxy-2-phenylaceto-phenone and 1-hydroxycyclohexyl phenyl ketone in solution (Journal Article) | OSTI.GOV [osti.gov]
- 2. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 7. [PDF] Stabilizing effect of oxygen on thermal degradation of poly(methyl methacrylate) | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand effect and oxygen tolerance studies in photochemically induced copper mediated reversible deactivation radical polymerization of methyl methacrylate in dimethyl sulfoxide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Safe Handling of Methyl 3-methoxyacrylate: A Technical Guide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling of Methyl 3-methoxyacrylate in a laboratory setting. The following information is presented in a question-and-answer format to address specific issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid and vapor that can cause irritation to the skin, eyes, and respiratory tract.[1] A significant hazard is its potential to cause skin sensitization, which can lead to an allergic reaction upon re-exposure.[1][2] It is also a lachrymator, meaning it can cause tearing.[1] The toxicological properties of this substance have not been fully investigated.[1]
Q2: What are the immediate first aid procedures in case of exposure?
A2: Immediate action is crucial in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Remove any contaminated clothing and immediately wash the affected skin with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical advice.[3][4][5]
-
Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][6]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be kept away from sources of ignition, heat, sparks, and open flames.[1][3] Refrigerated storage (below 4°C/39°F) is recommended.[1][2]
Q4: Can this compound undergo hazardous polymerization?
A4: Yes, this material may polymerize, especially when exposed to high temperatures or ignition sources.[1] This can be a hazardous reaction, potentially leading to a violent rupture of the container.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin irritation or rash after handling | Inadequate personal protective equipment (PPE), accidental skin contact, or the development of skin sensitization. | Immediately wash the affected area thoroughly with soap and water. Discontinue use and seek medical advice. Review and upgrade PPE, ensuring proper glove selection and use. |
| Strong, irritating odor in the lab | Inadequate ventilation, a spill, or an open container. | Ensure all work is conducted in a properly functioning chemical fume hood.[7] Check for spills and clean them up immediately following proper procedures. Ensure all containers are tightly sealed when not in use.[1] |
| Material appears discolored or has solidified | Potential polymerization or contamination. | Do not use the material. Dispose of it as hazardous waste according to your institution's guidelines. Review storage conditions to ensure they are appropriate.[1] |
| Accidental spill | Improper handling, container failure. | Evacuate the immediate area and remove all sources of ignition.[1] Ventilate the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand and place it in a suitable, sealed container for disposal.[1] For large spills, contact your institution's environmental health and safety department.[8] |
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 65 °C (149 °F) | [1][2] |
| Physical State | Clear, colorless liquid | [1] |
| Relative Density | 1.08 g/cm³ at 25 °C | [6] |
| Storage Temperature | Below 4°C/39°F (Refrigerated) | [1][2] |
| Permissible Exposure Limits (PEL) | Not established for this compound. For the related compound, Methyl Methacrylate, the OSHA PEL is 100 ppm (410 mg/m³) as an 8-hour time-weighted average. | [6][9] |
Experimental Protocols
Standard Protocol for Handling this compound
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles. A face shield may be appropriate for procedures with a higher risk of splashing.[4]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.[1] Given that this is a sensitizer, it is crucial to select gloves with adequate resistance. Consult glove compatibility charts for specific recommendations. Change gloves immediately if they become contaminated.[8]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is not recommended), a NIOSH-approved respirator with appropriate cartridges should be used.[1][6]
-
-
Handling Procedures:
-
Waste Disposal:
-
Dispose of all waste, including contaminated consumables, as hazardous waste in accordance with local, state, and federal regulations.[5]
-
Collect waste in a properly labeled, sealed container.
-
Visual Workflow for Spill Response
Caption: Logical workflow for responding to a this compound spill.
References
- 1. nj.gov [nj.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. METHYL METHACRYLATE | Occupational Safety and Health Administration [osha.gov]
- 7. research.wayne.edu [research.wayne.edu]
- 8. epa.gov [epa.gov]
- 9. cdph.ca.gov [cdph.ca.gov]
Stabilizer selection for Methyl 3-methoxyacrylate (MEHQ vs hydroquinone)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of stabilizers, specifically MEHQ (Monomethyl Ether of Hydroquinone) and hydroquinone, for methyl 3-methoxyacrylate. It includes troubleshooting guides for common experimental issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the role of a stabilizer in this compound?
A1: this compound is a monomer that can undergo spontaneous polymerization, especially when exposed to heat, light, or contaminants. Stabilizers, also known as inhibitors, are added to prevent this premature polymerization during storage and handling.[1][2] They work by scavenging free radicals that initiate the polymerization process.[1]
Q2: How do MEHQ and hydroquinone function as stabilizers?
A2: Both MEHQ and hydroquinone are phenolic compounds that act as radical scavengers. Their inhibitory mechanism is dependent on the presence of oxygen.[3] The process generally involves the reaction of a free radical with dissolved oxygen to form a peroxy radical. The stabilizer (MEHQ or hydroquinone) then reacts with this peroxy radical, neutralizing it and preventing it from initiating a polymer chain.[2]
Q3: What is the key difference between MEHQ and hydroquinone as stabilizers?
A3: MEHQ is the monomethyl ether of hydroquinone. While both function similarly, MEHQ is often preferred due to its lower toxicity and better solubility in organic monomers compared to hydroquinone. Hydroquinone is a good general-purpose inhibitor, but its applications can be broader, including as an intermediate in chemical synthesis.
Q4: Does the presence of an inhibitor affect the final polymerization process?
A4: Yes, the presence of an inhibitor will introduce an "induction period" at the beginning of a planned polymerization reaction.[2][4][5] During this time, the initiator radicals will consume the stabilizer before initiating polymerization of the monomer. This can lead to a delayed onset of polymerization. For controlled polymerization reactions, it is often recommended to remove the inhibitor beforehand to achieve better control over the reaction kinetics and the final polymer properties.
Q5: When should I consider removing the inhibitor from this compound?
A5: Inhibitor removal is recommended when:
-
You are conducting kinetic studies where a precise start to the polymerization is required.
-
You are performing a controlled polymerization technique (e.g., ATRP, RAFT) where the presence of an inhibitor can interfere with the catalyst or control agent.
-
The application requires a very high purity monomer.
-
You are experiencing inconsistent or slow polymerization initiation despite using an adequate amount of initiator.
Troubleshooting Guides
Issue 1: Premature Polymerization of this compound During Storage
| Possible Cause | Recommended Action |
| Insufficient Stabilizer Concentration | Verify the stabilizer concentration using an appropriate analytical method (see Experimental Protocol 2). If the concentration is below the recommended level, add more of the same stabilizer. |
| Depletion of Dissolved Oxygen | Ensure the storage container has a headspace of air. Inhibitors like MEHQ and hydroquinone require oxygen to function effectively.[3] Do not store under an inert atmosphere like nitrogen or argon unless specifically instructed. |
| Improper Storage Conditions | Store this compound in a cool, dark place, away from heat sources and direct sunlight, which can accelerate polymerization.[6] |
| Contamination | Ensure storage containers are clean and free from contaminants that can act as initiators (e.g., peroxides, rust, acids, bases).[7] |
Issue 2: Polymerization Reaction is Slow or Fails to Initiate
| Possible Cause | Recommended Action |
| High Inhibitor Concentration | The amount of initiator may be insufficient to overcome the inhibitor. Either increase the initiator concentration or remove the inhibitor prior to polymerization (see Experimental Protocol 1). |
| Low Reaction Temperature | Radical polymerization is temperature-dependent. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| Presence of Water | While small amounts of water can sometimes shorten the induction period for methyl methacrylate polymerization, excessive water can interfere with certain polymerization systems.[5][8] Ensure all reactants and solvents are appropriately dried if your system is sensitive to moisture. |
| Ineffective Initiator | Verify the age and storage conditions of your initiator. Initiators can degrade over time, losing their effectiveness. |
Issue 3: Inconsistent Polymer Properties (e.g., Molecular Weight, Polydispersity)
| Possible Cause | Recommended Action |
| Variable Inhibitor Concentration | Inconsistent inhibitor levels between batches of monomer can lead to variations in the induction period and polymerization kinetics, affecting the final polymer properties. It is advisable to quantify the inhibitor concentration before each use. |
| Incomplete Mixing of Initiator | Ensure the initiator is fully dissolved and homogeneously mixed into the monomer solution before initiating polymerization. |
| Temperature Fluctuations | Maintain a stable and uniform reaction temperature, as fluctuations can affect the rate of initiation and propagation, leading to broader molecular weight distributions. |
Data Presentation
Table 1: General Comparison of MEHQ and Hydroquinone as Stabilizers for Acrylates
| Property | MEHQ (Monomethyl Ether of Hydroquinone) | Hydroquinone |
| Typical Concentration | 15 - 200 ppm | 50 - 1000 ppm |
| Oxygen Requirement | Yes | Yes |
| Solubility in Monomer | Generally higher | Generally lower |
| Toxicity | Lower | Higher |
| Effect on Polymer Color | Less likely to cause discoloration | Can sometimes lead to colored byproducts |
Note: Optimal concentrations can vary depending on the specific monomer, storage conditions, and desired shelf life. The data presented is a general guide based on common acrylate stabilization.
Experimental Protocols
Protocol 1: Removal of MEHQ or Hydroquinone Inhibitor
This protocol describes a common lab-scale method for removing phenolic inhibitors from this compound via an alkaline wash.
Materials:
-
This compound containing inhibitor
-
5% (w/v) Sodium hydroxide (NaOH) solution, pre-chilled
-
Saturated sodium chloride (brine) solution, pre-chilled
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
-
Round-bottom flask for storage
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of chilled 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated by the NaOH and partition into the aqueous phase.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with the 5% NaOH solution two more times.
-
Wash the monomer with an equal volume of chilled brine solution to remove any residual NaOH. Drain and discard the aqueous layer.
-
Transfer the washed monomer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the monomer. Swirl gently for 5-10 minutes.
-
Filter the dried monomer into a clean, dry round-bottom flask.
-
The inhibitor-free monomer should be used immediately as it is now highly susceptible to polymerization. If short-term storage is necessary, keep it refrigerated and in the dark.
Protocol 2: Quantification of MEHQ Concentration (Based on ASTM D3125)
This protocol provides a method for determining the concentration of MEHQ in colorless acrylate monomers.
Principle: MEHQ reacts with nitrous acid (formed from sodium nitrite in an acidic medium) to produce a yellow nitroso derivative. The intensity of the color, which is proportional to the MEHQ concentration, is measured by UV-Vis spectrophotometry.[9]
Materials:
-
This compound sample
-
Glacial acetic acid
-
2% (w/v) Sodium nitrite (NaNO₂) solution
-
MEHQ standard
-
Volumetric flasks (50 mL and 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 0.1 g of MEHQ standard into a 100-mL volumetric flask, dissolve in and dilute to the mark with glacial acetic acid.
-
Prepare a series of dilutions from this stock solution into 50-mL volumetric flasks using glacial acetic acid.
-
-
Sample and Standard Preparation for Measurement:
-
Pipette a known volume of each standard dilution into a 50-mL volumetric flask containing 20 mL of glacial acetic acid.
-
Weigh an appropriate amount of the this compound sample into a 50-mL volumetric flask containing 20 mL of glacial acetic acid.[9]
-
To each flask (standards and sample), add 1 mL of the 2% NaNO₂ solution.
-
Dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.[9]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use a blank solution (glacial acetic acid and NaNO₂ solution) to zero the instrument.
-
Measure the absorbance of each standard and the sample.
-
-
Calculation:
-
Create a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.
-
Mandatory Visualizations
Caption: Inhibition mechanism of MEHQ/Hydroquinone in the presence of oxygen.
Caption: Troubleshooting workflow for polymerization initiation issues.
References
- 1. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 2. iomosaic.com [iomosaic.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. icheme.org [icheme.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. kelid1.ir [kelid1.ir]
Technical Support Center: Optimizing Reaction Temperature for Cracking of Methyl 3,3-dimethoxypropionate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the cracking of methyl 3,3-dimethoxypropionate.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the cracking of methyl 3,3-dimethoxypropionate?
A1: The primary product is methyl 3-methoxyacrylate, with methanol as a significant byproduct.[1]
Q2: What is the typical temperature range for this cracking reaction?
A2: The reaction is generally conducted at temperatures between 100°C and 200°C.[1] Specific examples in the literature demonstrate successful cracking at 160°C.[1][2]
Q3: What type of catalyst is required for this reaction?
A3: An acid catalyst is necessary to facilitate the cracking process. p-Toluenesulfonic acid is a commonly used and effective catalyst for this transformation.[1] Other catalysts that can be used include potassium hydrogen sulfate or sodium hydrogen sulfate.[3]
Q4: What are the expected yields for this reaction?
A4: With optimized conditions, yields for the production of this compound can be quite high, typically ranging from 87% to 91%.[1]
Q5: How is the byproduct methanol typically handled?
A5: After the reaction is complete, the byproduct methanol is typically removed by distillation.[1]
Troubleshooting Guide
Q1: My reaction yield is lower than expected. What are the potential causes and solutions?
A1: Low yields can result from several factors:
-
Suboptimal Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, a temperature that is too high might promote the formation of undesired side products. It is recommended to start at a proven temperature, such as 160°C, and then optimize in small increments.[1][2]
-
Insufficient Catalyst: Ensure the correct molar ratio of the catalyst to the starting material is used. The literature suggests a molar ratio of methyl 3,3-dimethoxypropionate to catalyst of 1:(1.0-5.0).[1]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Reported successful reaction times are around 7.5 hours at 160°C.[1]
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The formation of side products is often related to the reaction temperature.
-
Lower the Temperature: High temperatures can lead to decomposition or polymerization of the product. Try running the reaction at the lower end of the recommended range (e.g., 100-140°C) and monitor for any improvement in product purity.
-
Purity of Starting Material: Ensure that the methyl 3,3-dimethoxypropionate is of high purity, as impurities can lead to unwanted side reactions.
Q3: The reaction seems to be proceeding very slowly or not at all. What should I check?
A3: A stalled reaction can be due to a few key issues:
-
Catalyst Activity: Ensure the acid catalyst has not degraded. Use a fresh batch of catalyst if there is any doubt about its activity.
-
Temperature Control: Verify the accuracy of your temperature monitoring and control equipment. A reaction temperature that is even slightly lower than required can significantly slow down the reaction rate.
-
Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Methyl 3,3-dimethoxypropionate | [1] |
| Product | This compound | [1] |
| Byproduct | Methanol | [1] |
| Catalyst | p-Toluenesulfonic acid | [1] |
| Catalyst Molar Ratio | 1:(1.0-5.0) (Substrate:Catalyst) | [1] |
| Reaction Temperature | 100-200 °C (160 °C in examples) | [1] |
| Reaction Time | ~7.5 hours | [1] |
| Yield | 87-91% | [1] |
Experimental Protocols
Detailed Methodology for the Cracking of Methyl 3,3-dimethoxypropionate
This protocol is a general guideline based on literature procedures.[1] Researchers should adapt it to their specific laboratory conditions and safety protocols.
-
Reaction Setup:
-
Equip a round-bottom flask with a thermometer, a condenser, and a magnetic stirrer.
-
Ensure all glassware is dry.
-
-
Charging the Reactor:
-
Add methyl 3,3-dimethoxypropionate to the round-bottom flask.
-
Add the p-toluenesulfonic acid catalyst to the flask. A typical molar ratio of substrate to catalyst is between 1:1 and 1:5.[1]
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Slowly heat the reaction mixture to the target temperature (e.g., 160°C).[1]
-
Maintain the temperature and continue stirring for the duration of the reaction (e.g., 7.5 hours).[1]
-
Monitor the reaction progress periodically using an appropriate analytical technique (e.g., GC, TLC).
-
-
Workup and Purification:
Mandatory Visualization
Caption: Experimental workflow for the cracking of methyl 3,3-dimethoxypropionate.
Caption: Reaction pathway for the acid-catalyzed cracking of methyl 3,3-dimethoxypropionate.
References
Technical Support Center: Overcoming Fungal Resistance to Methoxyacrylate-Based Fungicides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome fungal resistance to methoxyacrylate-based (strobilurin) fungicides.
FAQs and Troubleshooting Guides
This section addresses common issues and questions encountered during experimental work on fungicide resistance.
I. Understanding and Detecting Resistance
Question: What are the primary mechanisms of fungal resistance to methoxyacrylate fungicides?
Answer: The two primary mechanisms are:
-
Target Site Modification: Point mutations in the cytochrome b gene (CYTB), a component of the mitochondrial cytochrome bc1 complex (Complex III), prevent the fungicide from binding to its target site (the Quinone outside or Qo site). The most common mutations are G143A, F129L, and G137R.[1][2][3]
-
Alternative Respiration Pathway: Activation of the Alternative Oxidase (AOX) pathway allows the fungus to bypass the blocked cytochrome bc1 complex, continuing respiration and energy production, albeit less efficiently.[4]
Question: How can I detect these resistance mechanisms in my fungal isolates?
Answer:
-
Target Site Mutations: This is typically done by sequencing the CYTB gene. A common method is Polymerase Chain Reaction (PCR) followed by DNA sequencing or Restriction Fragment Length Polymorphism (RFLP) analysis.
-
Alternative Oxidase (AOX) Activity: The involvement of AOX can be inferred by testing the fungicide's efficacy in the presence and absence of an AOX inhibitor, such as salicylhydroxamic acid (SHAM). A significant increase in fungicide efficacy in the presence of SHAM suggests AOX activity.
Question: My PCR amplification of the CYTB gene failed. What are the possible reasons and solutions?
Answer:
-
Poor DNA Quality: Fungal DNA extraction can be challenging. Ensure your DNA is of high purity (A260/280 ratio of ~1.8). Consider using a commercial fungal DNA extraction kit or a CTAB-based method. If inhibitors are suspected, try diluting your DNA template (e.g., 1:10).[5]
-
Incorrect Primer Design: Verify that your primers are specific to the fungal species you are working with and span the regions where mutations are known to occur.
-
Suboptimal PCR Conditions: Optimize the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the length of the amplicon.[6]
-
PCR Inhibitors in the Extract: Co-purified polysaccharides or phenolic compounds from the fungus or culture medium can inhibit PCR. Include a cleanup step in your DNA extraction protocol or use a polymerase tolerant to inhibitors.
II. Experimental Procedures and Troubleshooting
Question: I am performing a Minimum Inhibitory Concentration (MIC) assay, but my results are inconsistent. What could be the cause?
Answer:
-
Inoculum Preparation: Ensure a standardized inoculum concentration. Inconsistent cell density will lead to variable results.
-
Trailing Effect: Some fungi, particularly in the presence of azole and strobilurin fungicides, can exhibit "trailing," which is reduced but persistent growth at concentrations above the MIC. This can make endpoint determination difficult.[7][8] It is recommended to read the MIC at the lowest concentration that produces a significant reduction in growth (e.g., 50% or 80%) compared to the drug-free control.
-
Incubation Time and Temperature: Adhere to a consistent incubation time and temperature as these can affect fungal growth and drug efficacy. For many fungi, a 48 to 72-hour incubation is standard.[7]
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve the fungicide (e.g., DMSO) is not inhibiting fungal growth. Include a solvent control in your assay.
Question: I am having trouble with my fungal protoplast transformation. What are some common issues?
Answer:
-
Inefficient Cell Wall Digestion: The age of the fungal culture is critical; younger, actively growing mycelia are more susceptible to enzymatic digestion.[9][10] The choice and concentration of lytic enzymes are also crucial and may need to be optimized for your specific fungal strain.
-
Protoplast Lysis: Protoplasts are osmotically sensitive. Ensure the osmotic stabilizer (e.g., sorbitol, mannitol, sucrose) in your buffers is at the correct concentration to prevent lysis.[9][11]
-
Low Regeneration Rate: The regeneration medium and conditions are critical for the recovery of transformed protoplasts. Ensure the appropriate nutrients and osmotic support are provided.[12][13]
III. Overcoming Resistance in the Lab
Question: How can I overcome methoxyacrylate resistance in my experiments?
Answer:
-
Use of AOX Inhibitors: For resistance mediated by the alternative oxidase pathway, the addition of an AOX inhibitor like salicylhydroxamic acid (SHAM) can restore the efficacy of methoxyacrylate fungicides.[4][14]
-
Fungicide Combinations: Combining a methoxyacrylate fungicide with a fungicide that has a different mode of action can be effective. This can include fungicides that target other cellular processes.
-
Efflux Pump Inhibitors: In some cases, resistance can be linked to the overexpression of efflux pumps that actively remove the fungicide from the cell. While less specific to strobilurins, using known efflux pump inhibitors in combination with the fungicide may increase its intracellular concentration and efficacy.[15][16][17]
Quantitative Data on Fungicide Resistance
The following tables summarize key quantitative data related to methoxyacrylate resistance.
Table 1: In Vitro Resistance Levels of Pyricularia grisea to Strobilurin Fungicides Due to Cytochrome b Mutations
| Fungicide | Mutation | Mean EC50 (µg/ml) | Resistance Factor (RF) |
| Azoxystrobin | Wild-Type | 0.02 | - |
| F129L | 0.38 | 19 | |
| G143A | >10 | >500 | |
| Trifloxystrobin | Wild-Type | 0.003 | - |
| F129L | 0.05 | 17 | |
| G143A | >1 | >333 |
Data from Kim et al. (2003). EC50 is the effective concentration that inhibits 50% of fungal growth. Resistance Factor is the ratio of the EC50 of the resistant strain to the EC50 of the sensitive (wild-type) strain.[18]
Table 2: Resistance Factors for Different Cytochrome b Mutations
| Mutation | Resistance Level | Typical Resistance Factor (RF) Range |
| F129L | Moderate (Partial) | 5 - 50 |
| G137R | Moderate (Partial) | 5 - 50 |
| G143A | High (Complete) | >100 |
Data compiled from the Fungicide Resistance Action Committee (FRAC).[1]
Table 3: Effect of the AOX Inhibitor SHAM on the Efficacy of Strobilurin Fungicides Against Fibroporia radiculosa
| Fungicide Treatment | MIC (ppm) | IC50 (ppm) | Fold Increase in Toxicity with SHAM |
| Heritage (Azoxystrobin) | 145.5 | 12.2 | - |
| Heritage + 100 ppm SHAM | 16.6 | 4.1 | 8.8 |
| Insignia (Pyraclostrobin) | 26.3 | 4.6 | - |
| Insignia + 100 ppm SHAM | 21.5 | 3.7 | 1.2 |
Data from Clausen et al. (2011). MIC is the Minimum Inhibitory Concentration. IC50 is the concentration that inhibits 50% of growth.[14]
Experimental Protocols
Protocol 1: Fungal Genomic DNA Extraction (CTAB Method)
This protocol is suitable for extracting high-quality DNA from a variety of filamentous fungi for PCR and sequencing.
-
Harvest Mycelia: Grow the fungus in a liquid culture or on an agar plate. Scrape a small amount of mycelia (approx. 50-100 mg) into a 2 ml microcentrifuge tube.
-
Cell Lysis: Freeze the mycelia in liquid nitrogen and grind to a fine powder using a sterile pestle.
-
Extraction Buffer: Add 700 µl of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP) and 5 µl of RNase A (10 mg/ml). Vortex briefly and incubate at 65°C for 30-60 minutes with occasional mixing.
-
Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5-10 minutes. Centrifuge at 12,000 x g for 10 minutes.
-
Precipitation: Transfer the upper aqueous phase to a new tube and add 0.7 volumes of ice-cold isopropanol. Mix gently and incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Washing: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Discard the supernatant and wash the pellet with 500 µl of 70% ethanol.
-
Drying and Resuspension: Air dry the pellet for 10-15 minutes and resuspend in 50-100 µl of sterile water or TE buffer.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of a fungicide that inhibits fungal growth.
-
Prepare Fungicide Stock Solutions: Dissolve the fungicide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Inoculum: Grow the fungus in a suitable liquid medium. Adjust the concentration of the fungal spore or mycelial fragment suspension to a standardized density (e.g., 1-5 x 10^5 cells/ml) in the assay medium (e.g., RPMI-1640).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the fungicide in the assay medium. The final volume in each well should be 100 µl. Include a drug-free well for a positive control and a medium-only well for a negative control.
-
Inoculation: Add 100 µl of the standardized fungal inoculum to each well, bringing the final volume to 200 µl.
-
Incubation: Cover the plate and incubate at the optimal temperature for the fungus (e.g., 25-30°C) for 48-72 hours.
-
Reading the MIC: Determine the MIC as the lowest concentration of the fungicide that causes a significant inhibition of visible growth (e.g., 50% or 80% reduction) compared to the drug-free control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Caption: Mechanisms of methoxyacrylate resistance in fungi.
Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.
Caption: Logical workflow for detecting fungicide resistance mechanisms.
References
- 1. frac.info [frac.info]
- 2. Cytochrome b Gene-Based Assay for Monitoring the Resistance of Colletotrichum spp. to Pyraclostrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Toxicity of Salicylhydroxamic Acid and Its Effect on the Sensitivity of Ustilaginoidea virens to Azoxystrobin and Pyraclostrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 6. Troubleshooting your PCR [takarabio.com]
- 7. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp. [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Protoplast Preparation and Regeneration of a Medicinal Fungus Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Protoplast Preparation Conditions in Lyophyllum decastes and Transcriptomic Analysis Throughout the Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 15. Tackling multi-drug resistant fungi by efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multidrug resistance of Botrytis cinerea associated with its adaptation to plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multidrug resistance of Botrytis cinerea associated with its adaptation to plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Field Resistance to Strobilurin (Q(o)I) Fungicides in Pyricularia grisea Caused by Mutations in the Mitochondrial Cytochrome b Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the ¹H and ¹³C NMR Spectra of Methyl 3-methoxyacrylate and Related Acrylate Esters
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating such structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of methyl 3-methoxyacrylate alongside three structurally related acrylate esters: methyl acrylate, ethyl acrylate, and methyl crotonate. The presented data, summarized in clear tabular format, offers a valuable resource for spectral interpretation and compound identification.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its vinylic and methoxy protons. In deuterated chloroform (CDCl₃), the two vinylic protons exhibit a doublet of doublets and a doublet, respectively, with a large coupling constant (J = 12.6 Hz) indicative of a trans relationship. The two methoxy groups appear as sharp singlets.
In comparison, methyl acrylate shows a more complex splitting pattern for its vinylic protons due to cis, trans, and geminal couplings. Ethyl acrylate introduces an ethyl group, resulting in a characteristic quartet and triplet. Methyl crotonate, with a methyl group attached to the double bond, simplifies the vinylic region to two distinct multiplets.
| Compound | Chemical Shift (δ) in ppm (Multiplicity, J in Hz, Proton Assignment) |
| This compound | 7.56 (dd, J = 12.6, 0.2, 1H, OCH=), 5.13 (d, J = 12.6, 1H, =CH-CO), 3.63 (s, 3H, OCH₃), 3.62 (s, 3H, COOCH₃)[1] |
| Methyl Acrylate | 6.40 (dd, J = 17.4, 1.4, 1H, H-trans), 6.13 (dd, J = 17.4, 10.5, 1H, H-gem), 5.82 (dd, J = 10.5, 1.4, 1H, H-cis), 3.76 (s, 3H, OCH₃) |
| Ethyl Acrylate | 6.37 (d, J = 18, 1H), 6.09 (dd, J = 18, 12, 1H), 5.78 (d, J = 12, 1H), 4.18 (q, J = 8, 2H, OCH₂), 1.20 (t, J = 8, 3H, CH₃)[2] |
| Methyl Crotonate | 6.95 (dq, J = 15.6, 6.9, 1H, =CH-), 5.84 (dq, J = 15.6, 1.8, 1H, =CH-CO), 3.72 (s, 3H, OCH₃), 1.88 (dd, J = 6.9, 1.8, 3H, CH₃) |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum of this compound in CDCl₃ shows five distinct signals. The carbonyl carbon of the ester group appears at the lowest field (δ 167.5), followed by the two olefinic carbons. The two methoxy carbons are found at higher fields.
The ¹³C spectra of the other acrylates show similar trends for the carbonyl and olefinic carbons. The chemical shifts of the alkyl carbons in ethyl acrylate and methyl crotonate are consistent with their respective structures.
| Compound | Chemical Shift (δ) in ppm (Carbon Assignment) |
| This compound | 167.5 (C=O), 162.7 (OCH=), 95.2 (=CH-CO), 56.8 (OCH₃), 50.5 (COOCH₃)[1] |
| Methyl Acrylate | 166.4 (C=O), 130.3 (=CH₂), 128.5 (=CH-), 51.7 (OCH₃) |
| Ethyl Acrylate | 166.2 (C=O), 130.5 (=CH₂), 128.3 (=CH-), 60.4 (OCH₂), 14.2 (CH₃) |
| Methyl Crotonate | 166.8 (C=O), 144.6 (=CH-), 122.9 (=CH-CO), 51.3 (OCH₃), 17.9 (CH₃) |
Experimental Workflow for NMR Analysis
The process of acquiring and analyzing NMR spectra follows a systematic workflow, from preparing the sample to interpreting the final data. This process is crucial for obtaining high-quality, reliable results.
Caption: Workflow for NMR spectrum analysis.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample or dispense 10-30 µL of the liquid sample into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming the spectrometer. This is a critical step to obtain sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to convert the time-domain data into the frequency domain.
-
Phase-correct the resulting spectra to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
For ¹H spectra, integrate the peak areas to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) to deduce the connectivity of the protons.
-
Assign each signal to a specific proton or carbon atom in the molecule based on its chemical shift, multiplicity, integration (for ¹H), and coupling constants. 2D NMR experiments such as COSY and HSQC can be employed for unambiguous assignments in more complex molecules.
References
A Comparative Analysis of the Reactivity of Methyl 3-methoxyacrylate and Ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl acrylate is a widely used monomer known for its versatile reactivity in addition and polymerization reactions. Methyl 3-methoxyacrylate, a structurally related β-substituted acrylate, is anticipated to exhibit distinct reactivity due to the electronic and steric influence of the 3-methoxy group. This guide posits that the electron-donating resonance effect of the methoxy group in this compound will decrease the electrophilicity of the β-carbon, rendering it less reactive than ethyl acrylate in nucleophilic conjugate additions (Michael additions). Conversely, this same electron-donating character may enhance its reactivity in radical polymerization by stabilizing the propagating radical. This guide provides detailed hypothetical experimental protocols to quantify these predicted differences in reactivity.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and ethyl acrylate is presented in Table 1. These properties are essential for understanding their behavior in chemical reactions and for designing appropriate experimental conditions.
| Property | This compound | Ethyl Acrylate |
| Molecular Formula | C₅H₈O₃ | C₅H₈O₂ |
| Molecular Weight | 116.12 g/mol | 100.12 g/mol |
| Boiling Point | 169 °C | 99.4 °C |
| Density | 1.08 g/mL | 0.923 g/mL |
| Appearance | Colorless liquid | Colorless liquid |
| Solubility | Soluble in most organic solvents | Sparingly soluble in water; miscible with most organic solvents |
Comparative Reactivity Analysis
The primary difference in the chemical structure of this compound and ethyl acrylate lies in the presence of a methoxy group at the β-position of the acrylate system in the former. This substitution has significant implications for the electronic and steric properties of the molecule, which in turn govern its reactivity.
Michael Addition Reactivity
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reactivity of the acrylate in this reaction is primarily determined by the electrophilicity of the β-carbon.
-
Ethyl Acrylate: The vinyl group in ethyl acrylate is electron-deficient due to the electron-withdrawing effect of the adjacent ester group, making the β-carbon susceptible to nucleophilic attack.
-
This compound: The methoxy group at the β-position exerts two opposing electronic effects:
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the sigma bond, which would slightly increase the electrophilicity of the β-carbon.
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the acrylate, increasing the electron density at the β-carbon. This resonance effect is generally more significant than the inductive effect for alkoxy groups in such conjugated systems.
-
The net result is that the β-carbon in this compound is expected to be less electrophilic and therefore less reactive towards nucleophiles in a Michael addition compared to ethyl acrylate. Additionally, the methoxy group introduces steric hindrance at the reaction center, further disfavoring nucleophilic attack.
Caption: Comparative Michael addition reactivity.
Radical Polymerization Reactivity
In radical polymerization, the reactivity of a monomer is influenced by the stability of the propagating radical intermediate and the reactivity of the double bond towards radical attack.
-
Ethyl Acrylate: Forms a secondary radical upon addition to the growing polymer chain.
-
This compound: The methoxy group can influence the stability of the radical intermediate. The electron-donating nature of the methoxy group can stabilize the adjacent radical through resonance. This increased stability of the propagating radical could lead to a higher polymerization rate.
Therefore, it is hypothesized that this compound may exhibit a higher rate of radical polymerization compared to ethyl acrylate under similar conditions.
Caption: Comparative radical polymerization reactivity.
Proposed Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity of this compound and ethyl acrylate, the following experimental protocols are proposed.
Experiment 1: Comparative Kinetics of Michael Addition with a Thiol Nucleophile
This experiment aims to determine the second-order rate constants for the Michael addition of a model thiol nucleophile (e.g., benzyl mercaptan) to both acrylates. The reaction progress can be monitored by ¹H NMR spectroscopy.
Materials:
-
This compound
-
Ethyl acrylate
-
Benzyl mercaptan
-
Triethylamine (catalyst)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Prepare stock solutions of known concentrations of this compound, ethyl acrylate, benzyl mercaptan, and triethylamine in CDCl₃.
-
In an NMR tube, combine the acrylate (either this compound or ethyl acrylate) and benzyl mercaptan solutions in a 1:1 molar ratio.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Add a catalytic amount of triethylamine to the NMR tube, mix thoroughly, and immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the vinyl proton signals of the acrylate and the appearance of the product signals.
-
Integrate the characteristic signals of the reactants and products at each time point.
-
Calculate the concentration of the reactants at each time point and determine the second-order rate constant by plotting 1/[Acrylate] vs. time.
Caption: Workflow for Michael addition kinetic study.
Experiment 2: Determination of Copolymerization Reactivity Ratios
This experiment will determine the relative reactivity of the two monomers in a radical copolymerization reaction. The monomer reactivity ratios (r₁ and r₂) will be calculated, providing a quantitative measure of the preference of a growing polymer chain ending in one monomer to add the same or the other monomer.
Materials:
-
This compound (M₁)
-
Ethyl acrylate (M₂)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
Prepare a series of reaction mixtures with varying initial molar ratios of this compound and ethyl acrylate in toluene.
-
Add a known amount of AIBN to each mixture.
-
Degas the mixtures by several freeze-pump-thaw cycles.
-
Polymerize the mixtures at a constant temperature (e.g., 60 °C) for a time sufficient to achieve low conversion (<10%).
-
Stop the reactions by rapid cooling and precipitation of the copolymer in an excess of cold methanol.
-
Isolate and dry the copolymers.
-
Determine the composition of each copolymer using ¹H NMR spectroscopy by integrating the characteristic signals of the two monomer units.
-
Calculate the reactivity ratios (r₁ and r₂) using a suitable method such as the Fineman-Ross or Kelen-Tüdös method.
Data Presentation
The quantitative data obtained from the proposed experiments should be summarized in the following tables for clear comparison.
Table 2: Michael Addition Kinetic Data
| Acrylate | Initial Concentration (M) | Rate Constant (k) (M⁻¹s⁻¹) |
| This compound | [Specify] | [Experimental Value] |
| Ethyl acrylate | [Specify] | [Experimental Value] |
Table 3: Copolymerization Reactivity Ratios
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ |
| This compound | Ethyl acrylate | [Experimental Value] | [Experimental Value] |
Conclusion
Based on fundamental principles of organic chemistry, it is predicted that ethyl acrylate will be more reactive than this compound in Michael addition reactions due to the higher electrophilicity of its β-carbon. Conversely, this compound may exhibit higher reactivity in radical polymerization due to the stabilizing effect of the β-methoxy group on the propagating radical. The detailed experimental protocols provided in this guide offer a robust framework for the quantitative verification of these hypotheses. The resulting data will be invaluable for researchers in selecting the optimal acrylate for their specific applications in drug development and materials science.
Navigating the Landscape of Michael Acceptors: A Comparative Guide to Alternatives for Methyl 3-Methoxyacrylate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex organic syntheses. Methyl 3-methoxyacrylate, a versatile building block, is frequently employed as a Michael acceptor in various carbon-carbon and carbon-heteroatom bond-forming reactions. However, a thorough understanding of its alternatives can unlock new synthetic pathways, improve reaction efficiencies, and provide solutions to specific synthetic challenges. This guide offers an objective comparison of this compound with other prominent Michael acceptors, supported by experimental data and detailed protocols to aid in informed decision-making in the laboratory.
This compound is a valuable reagent due to the electron-withdrawing nature of the ester group and the electron-donating effect of the methoxy group, which activates the β-carbon for nucleophilic attack. Its utility is particularly notable in the synthesis of heterocyclic compounds, such as pyrazoles, and in the construction of the pharmacophore of strobilurin-type fungicides. Despite its utility, exploring alternatives is crucial for reasons such as commercial availability, cost, and the desire for different reactivity profiles or final product characteristics.
Key Alternatives and Their Characteristics
Several other acrylate derivatives serve as effective Michael acceptors, each with unique reactivity patterns influenced by the nature of their substituents. The most common alternatives include:
-
Methyl Acrylate: A simple and widely used Michael acceptor. Its reactivity is a common benchmark for comparison.
-
Methyl Methacrylate: The presence of a methyl group on the α-carbon introduces steric hindrance and alters the electronic properties, generally leading to lower reactivity compared to methyl acrylate.
-
Methyl Crotonate: A β-substituted acrylate, the methyl group at the β-position also influences its reactivity and the stereochemistry of the Michael adduct.
-
Ethyl 3-Ethoxyacrylate: A close structural analog of this compound, offering similar reactivity with potential differences in solubility and handling properties.
Comparative Performance in Michael Additions
The efficiency of a Michael acceptor is often evaluated by reaction yield and time under specific conditions. A key application for these compounds is the aza-Michael addition, the conjugate addition of an amine.
Data Summary: Aza-Michael Addition of Benzylamine to Various Acrylates
The following table summarizes the performance of different methyl acrylates in the aza-Michael addition of benzylamine, a common nucleophile. The data is compiled from studies utilizing microwave irradiation, which often accelerates these reactions.
| Michael Acceptor | Reaction Time (Microwave) | Yield (%) | Reference |
| Methyl Crotonate | 3 h | 98 | [1] |
| Methyl Methacrylate | 3 h | 97 | [2] |
| Methyl Acrylate | 3 h | 50:50 mixture of mono- and di-addition products | [1] |
Note: The reaction with methyl acrylate under these conditions led to a mixture of the desired mono-adduct and the product of a second Michael addition. This highlights a potential challenge with highly reactive, unhindered acrylates.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental methodologies for key reactions are presented below.
Protocol 1: Microwave-Assisted Michael Addition of Benzylamine to Methyl Crotonate
Materials:
-
Benzylamine (1 mmol)
-
Methyl crotonate (1 mmol)
-
Methanol (3 mL)
Procedure:
-
In a sealed microwave vessel, combine benzylamine (0.107 g, 1 mmol) and methyl crotonate (0.100 g, 1 mmol) in methanol (3 mL).
-
Irradiate the mixture in a microwave reactor at 150 °C for 3 hours.
-
After cooling, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford (rac)-methyl 3-(benzylamino)butanoate.[1]
Protocol 2: Microwave-Assisted Michael Addition of Benzylamine to Methyl Methacrylate
Materials:
-
Benzylamine (1 mmol)
-
Methyl methacrylate (1 mmol)
-
Methanol (3 mL)
Procedure:
-
In a sealed microwave vessel, combine benzylamine (0.107 g, 1 mmol) and methyl methacrylate (0.100 g, 1 mmol) in methanol (3 mL).
-
Irradiate the mixture in a microwave reactor with an initial temperature of 115 °C for 2 hours, followed by an increase to 130 °C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane-ethyl acetate, 8:2) to yield (rac)-methyl 3-(benzylamino)-2-methylpropanoate.[2]
Visualizing Reaction Workflows and Logical Comparisons
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
A Comparative Analysis of the Genotoxicity of Methyl Acrylate and Ethyl Acrylate
A deep dive into the genotoxic profiles of methyl acrylate and ethyl acrylate reveals a nuanced picture, with in vitro assays often suggesting mutagenic potential that is not observed in vivo. This guide provides a comprehensive comparison of the genotoxicity of these two widely used industrial chemicals, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The genotoxicity of both methyl acrylate (MA) and ethyl acrylate (EA) has been a subject of extensive research, revealing a consistent pattern of positive results in in vitro mammalian cell assays, while in vivo studies have predominantly returned negative findings.[1][2] This discrepancy is largely attributed to the robust detoxification mechanisms present in whole organisms, primarily the conjugation of these acrylates with glutathione (GSH).[1][3]
Both MA and EA are α,β-unsaturated carbonyl compounds, a chemical class known for its reactivity with cellular nucleophiles, including DNA and proteins. However, their primary metabolic pathway involves rapid hydrolysis by carboxylesterases and, crucially, detoxification through conjugation with GSH, a process that is significantly more efficient in vivo than in standard in vitro test systems where GSH levels are limited.[1][2][4]
Quantitative Genotoxicity Data
The following table summarizes the key quantitative data from various genotoxicity studies on methyl acrylate and ethyl acrylate.
| Test System | Compound | Concentration/Dose Range | Result | Reference |
| In Vitro Assays | ||||
| Mouse Lymphoma Assay (L5178Y/TK+/-) | Methyl Acrylate | 14 µg/ml | Positive | Oesch et al., 2022[1] |
| Ethyl Acrylate | 20 µg/ml | Positive | Oesch et al., 2022[1] | |
| Methyl Acrylate | Up to 35 µg/ml (with 1 mM GSH) | Negative | Oesch et al., 2022[1] | |
| Ethyl Acrylate | Up to 35 µg/ml (with 1 mM GSH) | Negative | Oesch et al., 2022[1] | |
| Chromosomal Aberration (CHO cells) | Methyl Acrylate | Not specified | Positive | IARC[5] |
| Ethyl Acrylate | Not specified | Positive | IARC[6] | |
| Bacterial Reverse Mutation Assay (Ames Test) | Methyl Acrylate | Not specified | Negative | Oesch et al., 2022[1] |
| Ethyl Acrylate | Not specified | Negative | Oesch et al., 2022[1] | |
| In Vivo Assays | ||||
| Mouse Micronucleus Test (intraperitoneal) | Methyl Acrylate | 37.5–300 mg/kg | Positive (clastogenic activity) | Przybojewska et al., 1984[7] |
| Ethyl Acrylate | 225–1800 mg/kg | Positive (clastogenic activity) | Przybojewska et al., 1984[7] | |
| Mouse Micronucleus Test (oral, inhalation) | Methyl Acrylate | Not specified | Negative | Oesch et al., 2022[1] |
| Mouse Micronucleus Test (intraperitoneal) | Ethyl Acrylate | Not specified | Negative (in a study attempting to reproduce Przybojewska et al.) | Ashby et al., 1989 (as cited in Oesch et al., 2022)[1] |
| Transgenic gpt and Spi- Mutagenicity Test (oral) | Ethyl Acrylate | Not specified | Negative | Oesch et al., 2022[1] |
Metabolic Detoxification Pathway
The primary mechanism for the detoxification of methyl and ethyl acrylate in vivo is through conjugation with glutathione, a reaction that can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). This process effectively neutralizes the electrophilic nature of the acrylates, preventing them from interacting with cellular macromolecules like DNA.
Metabolic detoxification of methyl and ethyl acrylate via glutathione conjugation.
Experimental Protocols
Mouse Lymphoma Assay (MLA)
The Mouse Lymphoma Assay is a mammalian cell gene mutation test that detects a broad spectrum of genetic damage, including point mutations and chromosomal alterations.
Cell Line: L5178Y/TK+/- mouse lymphoma cells.
Procedure:
-
Cell Culture: L5178Y/TK+/- cells are cultured in RPMI-10 medium (RPMI-0 supplemented with 10% fetal calf serum). Before the assay, cells are cleansed of pre-existing TK-/- mutants by culturing in THMG (thymidine, hypoxanthine, methotrexate, glycine) and then THG medium.[1]
-
Exposure: A defined number of cells (e.g., 0.6 x 10^6 cells/ml) are exposed to various concentrations of the test substance (methyl acrylate or ethyl acrylate) with and without a metabolic activation system (S9) for a specific duration (e.g., 4 hours).
-
Expression Period: After exposure, the cells are washed and cultured for a period (e.g., 48 hours) to allow for the expression of any induced mutations at the thymidine kinase (TK) locus.
-
Mutant Selection: Cells are then plated in a selective medium containing a cytotoxic pyrimidine analogue (e.g., trifluorothymidine - TFT). Only cells that have lost TK activity (mutants) can survive and form colonies.
-
Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of viable cells.
Experimental workflow for the Mouse Lymphoma Assay.
In Vivo Micronucleus Test
The in vivo micronucleus test is used to detect chromosomal damage or damage to the mitotic apparatus.
Test Animals: Typically mice (e.g., Balb C).
Procedure:
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at various dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are also included.[7]
-
Exposure Period: The animals are observed for a specific period (e.g., 24 and 48 hours) after dosing to allow for the incorporation of any chromosomal damage into micronuclei in developing erythrocytes.
-
Sample Collection: Bone marrow is collected from the femurs of the animals.
-
Slide Preparation: Bone marrow smears are prepared on microscope slides and stained (e.g., with Giemsa).
-
Scoring: The number of micronucleated polychromatic erythrocytes (MN-PCEs) is counted per a set number of polychromatic erythrocytes (PCEs). The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.
-
Data Analysis: The frequency of MN-PCEs in the treated groups is compared to the vehicle control group to determine if the test substance induced a statistically significant increase in micronuclei.
Experimental workflow for the In Vivo Micronucleus Test.
Conclusion
References
- 1. Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rates of ethyl acrylate binding to glutathione and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Genotoxic effects of ethyl acrylate and methyl acrylate in the mouse evaluated by the micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Strobilurin Fungicides: Methoxyacrylate vs. Non-Methoxyacrylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of strobilurin fungicides, differentiating between those containing the classic methoxyacrylate toxophore and those with modified chemical groups. The information presented is supported by experimental data to aid in research and development decisions.
Chemical Classification and Mode of Action
Strobilurin fungicides are a vital class of agricultural chemicals inspired by natural compounds. Their primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][2][3] This disruption halts ATP synthesis, ultimately leading to fungal cell death.[1][4]
While all strobilurins share this fundamental mechanism, synthetic modifications to the toxophoric group have led to distinct chemical subgroups. The original and most common toxophore is the (E)-β-methoxyacrylate group. However, variations exist, leading to a classification based on the core chemical structure:
-
Strobilurins with a Methoxyacrylate Group: These fungicides, such as Azoxystrobin and Picoxystrobin , retain the foundational methoxyacrylate structure derived from naturally occurring strobilurins.
-
Strobilurins without a Methoxyacrylate Group: This category includes several subgroups with modified toxophores:
-
Methoxyiminoacetate Group: Characterized by the replacement of the methoxyacrylate with a methoxyiminoacetate moiety. Examples include Kresoxim-methyl and Trifloxystrobin .
-
Methoxyacetamide Group: A more recent modification, found in fungicides like Mandestrobin .
-
N-methoxy-carbamate Group: This unique structure is present in Pyraclostrobin .
-
This guide will focus on comparing the efficacy of representative fungicides from these different chemical subgroups.
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from a key field study comparing the efficacy of strobilurin fungicides with and without the methoxyacrylate group against Cercospora leaf spot of sugar beet.
Table 1: Efficacy of Strobilurin Fungicides Against Cercospora beticola on Sugar Beet
| Fungicide | Chemical Group | Application Rate (g a.i./ha) | Disease Severity (% leaf area) | Control Efficacy (%) |
| Untreated Control | - | - | 35.5 | 0.0 |
| Azoxystrobin | Methoxyacrylate | 250 | 15.2 | 57.2 |
| Kresoxim-methyl | Methoxyiminoacetate | 250 | 25.8 | 27.3 |
| Pyraclostrobin | N-methoxy-carbamate | 250 | 5.8 | 83.7 |
| Trifloxystrobin | Methoxyiminoacetate | 187.5 | 4.5 | 87.3 |
Data adapted from Karadimos, D. A., et al. (2006). Comparative efficacy, selection of effective partners, and application time of strobilurin fungicides for control of Cercospora leaf spot of sugar beet. Plant Disease, 90(6), 820-826.
Table 2: Impact of Strobilurin Fungicides on Sugar Beet Yield
| Fungicide | Chemical Group | Root Yield (t/ha) | Sucrose Content (%) |
| Untreated Control | - | 45.2 | 14.1 |
| Azoxystrobin | Methoxyacrylate | 58.1 | 15.5 |
| Kresoxim-methyl | Methoxyiminoacetate | 50.3 | 14.8 |
| Pyraclostrobin | N-methoxy-carbamate | 65.4 | 16.2 |
| Trifloxystrobin | Methoxyiminoacetate | 67.2 | 16.5 |
Data adapted from Karadimos, D. A., et al. (2006). Comparative efficacy, selection of effective partners, and application time of strobilurin fungicides for control of Cercospora leaf spot of sugar beet. Plant Disease, 90(6), 820-826.
Experimental Protocols
The data presented above was generated from field trials. Below are detailed methodologies typical for such studies, as well as for supportive in vitro experiments.
Field Trial Methodology for Efficacy Assessment
Objective: To evaluate the in-field performance of different strobilurin fungicides in controlling a specific plant pathogen and to assess their impact on crop yield.
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with four replicates for each treatment.
-
Plot Size: Typically 3 meters by 6 meters, with untreated buffer rows between plots to minimize spray drift.
-
Treatments: Include an untreated control, the different strobilurin fungicides at specified application rates, and potentially a standard fungicide for comparison.
Application of Fungicides:
-
Equipment: A knapsack sprayer with a handheld boom is commonly used to ensure uniform coverage.
-
Timing: Applications are initiated at the first sign of disease symptoms or based on a disease forecasting model. Subsequent applications are made at regular intervals (e.g., 14-21 days) depending on the fungicide's residual activity and disease pressure.
-
Volume: Spray volume is calibrated to ensure thorough coverage of the plant canopy (e.g., 400-600 L/ha).
Data Collection and Analysis:
-
Disease Assessment: Disease severity is visually assessed on a percentage scale (e.g., percentage of leaf area infected) or using a standardized rating scale. Assessments are conducted periodically throughout the growing season. The Area Under the Disease Progress Curve (AUDPC) can be calculated to represent the total disease pressure over time.
-
Yield Assessment: At crop maturity, the central rows of each plot are harvested to determine yield (e.g., root weight, grain weight). Quality parameters (e.g., sucrose content) may also be analyzed.
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments. Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of the different fungicides.
In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the direct inhibitory effect of strobilurin fungicides on the mycelial growth of a target fungus.
Methodology:
-
Culture Medium: Potato Dextrose Agar (PDA) is commonly used.
-
Fungicide Preparation: Stock solutions of the fungicides are prepared in a suitable solvent (e.g., acetone) and then serially diluted. The fungicides are incorporated into the molten PDA at various final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control with the solvent alone is also prepared.
-
Inoculation: A mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture is placed in the center of each fungicide-amended and control PDA plate.
-
Incubation: Plates are incubated in the dark at an optimal temperature for the specific fungus (e.g., 25°C).
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the effective concentration that inhibits 50% of mycelial growth) is determined using probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.
Visualizing Pathways and Workflows
Signaling Pathway: Strobilurin Mode of Action and Resistance
Caption: Mode of action of strobilurin fungicides and the G143A resistance mechanism.
Experimental Workflow: Field Trial for Efficacy Assessment
References
A Comparative Guide to the Kinetic Study of Methyl Methacrylate and Methyl Acrylate Copolymerization
This guide provides a comprehensive comparison of kinetic parameters and experimental methodologies for the copolymerization of Methyl Methacrylate (MMA) and Methyl Acrylate (MA). Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental protocols, and visualizes the procedural workflow to support further research and application in polymer chemistry.
Comparative Kinetic Data
The reactivity of monomers in a copolymerization system is a critical factor influencing the final polymer structure and properties. The following table summarizes the experimentally determined and calculated reactivity ratios for the copolymerization of Methyl Methacrylate (M1) and Methyl Acrylate (M2) under various conditions. These ratios indicate the relative preference of a growing polymer chain ending in a particular monomer to add the same or the other monomer.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (MMA) | r2 (MA) | Methodology | Catalyst/Initiator System | Temperature (°C) | Reference |
| Methyl Methacrylate | Methyl Acrylate | 3.03 | 0.20 | Terminal Model (TM) fitted from composition plot | - | - | [1] |
| Methyl Methacrylate | Methyl Acrylate | 1.95 | 0.21 | TM fitted from kp,copo measured using PLP-SEC | - | - | [1] |
| Methyl Methacrylate | Methyl Acrylate | 2.40 | 0.18 | Implicit Penultimate User Model (IPUE) from kp,copo | - | - | [1] |
| Methyl Acrylate | Methyl Methacrylate | 0.3766–0.4988 | 1.8832–2.0963 | Atom Transfer Radical Polymerization (ATRP) | CuCl/PMDETA | 80 | [2] |
Note: The reactivity ratios indicate that the MMA radical prefers to add another MMA monomer over an MA monomer (r1 > 1), while the MA radical also shows a preference for adding an MMA monomer (r2 < 1). This suggests that the resulting copolymer will have longer sequences of MMA.[2]
Experimental Protocols
The determination of kinetic parameters for the copolymerization of MMA and MA involves several key steps, from monomer preparation to copolymer analysis. The following protocols are generalized from common experimental practices in the literature.
Materials
-
Monomers: Methyl Methacrylate (MMA) and Methyl Acrylate (MA), inhibitor removed prior to use.
-
Initiator: 2,2′-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent: Benzene or Toluene.
-
Catalyst System (for ATRP): Copper(I) chloride (CuCl) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).[2]
-
Precipitating Agent: Petroleum ether or Methanol.
Procedure for Free Radical Copolymerization
-
Monomer Preparation: A series of reaction vessels are prepared with varying initial molar feed ratios of MMA and MA.
-
Initiator and Solvent Addition: The desired amounts of initiator (e.g., AIBN) and solvent (e.g., Benzene) are added to each vessel.
-
Polymerization: The reaction mixtures are purged with an inert gas (e.g., Nitrogen) and then placed in a constant temperature bath (e.g., 70°C) to initiate polymerization.
-
Low Conversion: The polymerization is allowed to proceed to a low conversion, typically less than 10%, to ensure the monomer feed ratio remains relatively constant.[3]
-
Copolymer Isolation: The reaction is quenched, and the copolymer is precipitated by adding the reaction mixture to a non-solvent like petroleum ether. The precipitate is then filtered, redissolved, and re-precipitated to remove unreacted monomers and initiator.[4]
-
Drying: The purified copolymer is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.[4]
Copolymer Characterization
-
Composition Analysis: The composition of the resulting copolymer is determined using Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy.[2][5] The molar ratio of the monomers in the copolymer is calculated by comparing the integrated areas of characteristic proton signals for each monomer.[6]
-
Conversion Measurement: The overall monomer conversion can be determined gravimetrically by weighing the dried copolymer and comparing it to the initial total mass of the monomers.[2]
Determination of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the experimental data:
-
Linearization Methods: The Fineman-Ross and Kelen-Tüdös methods are graphical techniques used to determine reactivity ratios from low conversion data.[4]
-
Non-linear Least Squares Regression: This is a more accurate method that involves fitting the copolymer composition data directly to the Mayo-Lewis equation.[7]
-
Integrated Methods: For experiments that go to higher conversions, integrated forms of the copolymer composition equation are necessary to account for the changing monomer feed ratio.[8]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for a kinetic study of MMA and MA copolymerization.
Caption: Workflow for Kinetic Study of Copolymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Navigating Cycloaddition Reactions: A Guide to Confirming Product Structures of Methyl 3-Methoxyacrylate and its Alternatives
For researchers, scientists, and drug development professionals, the precise confirmation of cycloaddition product structures is paramount. This guide provides a comparative analysis of the reactivity of methyl 3-methoxyacrylate and related dienophiles in various cycloaddition reactions, supported by experimental data and detailed protocols. A key focus is placed on the spectroscopic and crystallographic methods used to unequivocally determine the regiochemistry and stereochemistry of the resulting cycloadducts.
This compound is an α,β-unsaturated ester with electronic properties that make it an interesting candidate for cycloaddition reactions, a powerful class of reactions for the synthesis of cyclic compounds. However, its reactivity can be nuanced. This guide explores its behavior in [3+2] cycloadditions and compares it with the more commonly employed methyl acrylate and methyl methacrylate in [4+2] and [3+2] reaction schemes.
Comparison of Cycloaddition Reactions
The success and regioselectivity of a cycloaddition reaction are highly dependent on the electronic nature of the reactants. While this compound possesses both electron-donating (methoxy group) and electron-withdrawing (acrylate) functionalities, its reactivity is not always straightforward.
[3+2] Cycloaddition: A Case Study with Nitrile Oxides
The 1,3-dipolar cycloaddition of nitrile oxides to alkenes is a classic method for the synthesis of isoxazolines and isoxazoles, which are important scaffolds in medicinal chemistry.
Key Finding: Direct cycloaddition of various benzonitrile oxides with this compound has been reported to be unsuccessful, with starting materials being recovered alongside unidentified products. However, a modified substrate, methyl 3-(p-nitrobenzoyloxy)acrylate, serves as a viable equivalent, leading to the formation of 3-aryl-4-methoxycarbonylisoxazoles with moderate to good yields[1]. This suggests that enhancing the electron-withdrawing character of the leaving group is crucial for this transformation.
Alternative Dienophile: In contrast, methyl acrylate readily undergoes [3+2] cycloaddition with nitrile oxides. Theoretical studies show that these reactions are characterized by a low polar character and proceed with activation enthalpies ranging from 8.2 to 12.7 kcal/mol[2].
Table 1: Comparison of [3+2] Cycloaddition of Nitrile Oxides with Acrylate Derivatives
| Dipolarophile | Dipole | Product | Yield (%) | Reference |
| Methyl 3-(p-nitrobenzoyloxy)acrylate | 4-Methylbenzonitrile oxide | 3-(4-Methylphenyl)-4-methoxycarbonylisoxazole | 43 | [1] |
| Methyl 3-(p-nitrobenzoyloxy)acrylate | 4-Nitobenzonitrile oxide | 3-(4-Nitrophenyl)-4-methoxycarbonylisoxazole | 68 | [1] |
| Methyl 3-(p-nitrobenzoyloxy)acrylate | 3-Bromobenzonitrile oxide | 3-(3-Bromophenyl)-4-methoxycarbonylisoxazole | 82 | [1] |
| Methyl 3-(p-nitrobenzoyloxy)acrylate | 3-Chlorophenyl-4-methoxycarbonylisoxazole | 3-(3-Chlorophenyl)-4-methoxycarbonylisoxazole | 96 | [1] |
| Methyl Acrylate | Phenylnitrile oxide | 5-Methoxycarbonyl-3-phenyl-2-isoxazoline | N/A (Theoretical Study) | [2] |
| Methyl Acrylate | (Methoxycarbonyl)nitrile oxide | 5-Methoxycarbonyl-3-(methoxycarbonyl)-2-isoxazoline | N/A (Theoretical Study) | [2] |
| Methyl Acrylate | Bromonitrile oxide | 5-Methoxycarbonyl-3-bromo-2-isoxazoline | N/A (Theoretical Study) | [2] |
[4+2] Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. While no specific experimental data for the [4+2] cycloaddition of this compound was found, extensive research exists for the reactions of cyclopentadiene with methyl acrylate and methyl methacrylate.
These reactions typically yield a mixture of endo and exo isomers, with the endo product often being the major isomer under kinetic control. The stereoselectivity can be influenced by factors such as Lewis acid catalysis and the use of ionic liquids[3][4].
Experimental Protocols and Structure Confirmation
The unambiguous determination of the cycloaddition product structure relies on a combination of spectroscopic techniques and, where possible, X-ray crystallography.
Experimental Protocol: [3+2] Cycloaddition of Benzonitrile Oxides with Methyl 3-(p-nitrobenzoyloxy)acrylate[1]
To a solution of the corresponding benzohydroximoyl chloride (1.2 mmol) and methyl 3-(p-nitrobenzoyloxy)acrylate (1.0 mmol) in a suitable solvent, triethylamine (1.5 mmol) is added dropwise at room temperature. The reaction mixture is stirred for a specified time, after which the solvent is evaporated. The residue is then purified by column chromatography to yield the 3-aryl-4-methoxycarbonylisoxazole.
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of a cycloaddition product.
Caption: Workflow for the confirmation of cycloaddition product structure.
Spectroscopic Data for Structure Elucidation
The following table summarizes the key spectroscopic data used to confirm the structure of 3-(4-methylphenyl)-4-methoxycarbonylisoxazole, a product from the [3+2] cycloaddition of 4-methylbenzonitrile oxide with methyl 3-(p-nitrobenzoyloxy)acrylate[1].
Table 2: Spectroscopic Data for 3-(4-Methylphenyl)-4-methoxycarbonylisoxazole
| Technique | Data | Interpretation |
| ¹H NMR (200 MHz, CDCl₃) | δ 9.00 (s, 1H), 7.69 (d, J = 8.2 Hz, 2H), 7.29 (d, J = 8.2 Hz, 2H), 3.84 (s, 3H), 2.43 (s, 3H) | Confirms the presence of the isoxazole proton, the aromatic protons of the 4-methylphenyl group, the methyl ester protons, and the methyl group protons. |
| ¹³C NMR (75 MHz, CDCl₃) | δ 164.1, 161.3, 161.1, 140.3, 134.5, 129.2, 128.9, 126.8, 124.1, 112.4, 51.9, 21.3 | Indicates the presence of the carbonyl carbon, the isoxazole ring carbons, the aromatic carbons, the methyl ester carbon, and the methyl group carbon. |
| IR (neat, cm⁻¹) | 3103, 3028, 2955, 1738, 1587, 1457, 1302, 1137, 774 | Shows characteristic stretches for C-H (aromatic and aliphatic), C=O (ester), C=N, and C=C bonds. |
| HRMS | Calculated for C₁₂H₁₁NO₃: 217.0738 | Found: 217.0738 |
Signaling Pathways and Reaction Mechanisms
Understanding the underlying mechanisms of cycloaddition reactions is crucial for predicting product outcomes. The following diagram illustrates the general concerted mechanism for a [4+2] Diels-Alder reaction.
References
A Comparative Guide to Copolymers of Methyl 3-methoxyacrylate for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characteristics of copolymers synthesized with Methyl 3-methoxyacrylate (M3MA). Due to the limited availability of extensive research on M3MA copolymers, this document leverages the well-documented properties of analogous Methyl Methacrylate (MMA) copolymers as a baseline for comparison. The inclusion of a methoxy group at the 3-position of the acrylate monomer is anticipated to impart distinct physicochemical properties relevant to drug delivery applications, which will be discussed in detail.
Introduction to this compound in Polymer Science
This compound is a versatile monomer that holds promise for the synthesis of functional polymers for biomedical applications. Its structure, closely related to the widely studied methyl methacrylate, suggests its potential to form copolymers with tunable properties. The presence of an additional methoxy group can influence the polymer's polarity, hydrophilicity, and degradation profile, making it a person of interest for the design of novel drug delivery systems.
Comparative Characterization Data
To provide a quantitative comparison, the following tables summarize typical characterization data for copolymers of Methyl Methacrylate (MMA) with common comonomers such as Styrene and Butyl Acrylate. This data serves as a reference point for predicting the properties of analogous M3MA copolymers.
Table 1: Comparison of Thermal Properties of MMA Copolymers
| Copolymer System | Comonomer Ratio (molar) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(MMA-co-Styrene) | 50:50 | 105 - 115 | ~350 |
| Poly(MMA-co-Butyl Acrylate) | 50:50 | 20 - 30 | ~300 |
| Predicted Poly(M3MA-co-Styrene) | 50:50 | Slightly lower than PMMA-co-Styrene | Potentially lower than PMMA-co-Styrene |
| Predicted Poly(M3MA-co-Butyl Acrylate) | 50:50 | Slightly lower than PMMA-co-Butyl Acrylate | Potentially lower than PMMA-co-Butyl Acrylate |
Note: Predicted values for M3MA copolymers are based on theoretical considerations of increased chain flexibility due to the ether linkage.
Table 2: Comparison of Molecular Weight and Polydispersity of MMA Copolymers
| Copolymer System | Comonomer Ratio (molar) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| Poly(MMA-co-Styrene) | 50:50 | 50,000 - 100,000 | 1.5 - 2.5 |
| Poly(MMA-co-Butyl Acrylate) | 50:50 | 40,000 - 80,000 | 1.8 - 3.0 |
| Predicted Poly(M3MA-co-Styrene) | 50:50 | Similar range to PMMA-co-Styrene | Dependent on polymerization method |
| Predicted Poly(M3MA-co-Butyl Acrylate) | 50:50 | Similar range to PMMA-co-Butyl Acrylate | Dependent on polymerization method |
Note: Molecular weight and PDI are highly dependent on the polymerization conditions.
Experimental Protocols
The characterization of these copolymers involves a suite of analytical techniques to determine their chemical structure, molecular weight, thermal properties, and morphology.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the chemical structure and composition of the copolymer.
-
Protocol:
-
Dissolve 10-20 mg of the copolymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR of M3MA copolymers, characteristic peaks would include those for the methoxy protons, the vinyl backbone protons, and the ester methyl protons. The integration of these peaks allows for the determination of the copolymer composition.
-
¹³C NMR provides detailed information about the carbon backbone and side chains, confirming the incorporation of both monomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the copolymer.
-
Protocol:
-
Prepare a thin film of the copolymer by casting a solution onto a KBr pellet and evaporating the solvent.
-
Alternatively, mix a small amount of the powdered sample with KBr powder and press into a pellet.
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
For M3MA copolymers, key characteristic peaks would include the C=O stretching of the ester group (~1730 cm⁻¹), C-O stretching of the ester and ether groups (~1100-1300 cm⁻¹), and C-H stretching of the alkyl and vinyl groups (~2800-3000 cm⁻¹).
-
Gel Permeation Chromatography (GPC)
-
Purpose: To determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the copolymer.
-
Protocol:
-
Dissolve the copolymer sample in a suitable mobile phase (e.g., THF, DMF) at a known concentration.
-
Filter the solution through a 0.2 µm filter to remove any particulate matter.
-
Inject the sample into a GPC system equipped with a suitable column set and a refractive index (RI) detector.
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene).
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
-
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) and other thermal transitions of the copolymer.
-
Protocol:
-
Accurately weigh 5-10 mg of the copolymer sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected Tg.
-
Cool the sample at the same rate and then reheat to observe the thermal transitions.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability and decomposition profile of the copolymer.
-
Protocol:
-
Place a known weight (5-10 mg) of the copolymer sample in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).
-
Visualizing Experimental Workflows and Relationships
Copolymer Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of M3MA copolymers.
Structure-Property Relationship in M3MA Copolymers
Caption: Influence of monomer structure on M3MA copolymer properties and drug delivery performance.
Comparative Analysis: M3MA vs. MMA Copolymers
The key difference between M3MA and MMA is the presence of the methoxy group at the 3-position of the acrylate. This structural modification is expected to influence the resulting copolymer properties in several ways:
-
Polarity and Hydrophilicity: The ether linkage in the 3-methoxy group increases the overall polarity of the M3MA monomer compared to MMA. Consequently, M3MA copolymers are expected to be more hydrophilic. This could lead to higher water uptake and potentially faster drug release for hydrophilic drugs.
-
Chain Flexibility: The C-O-C bond of the ether group is more flexible than a C-C bond. This increased rotational freedom could lead to a lower glass transition temperature (Tg) for M3MA copolymers compared to their MMA counterparts with the same comonomer ratio. A lower Tg can be advantageous for creating more flexible films or matrices for drug delivery.
-
Steric Hindrance: The 3-methoxy group may introduce slightly more steric hindrance during polymerization compared to the methyl group in MMA. This could potentially affect the reactivity ratios of the comonomers and the overall rate of polymerization.
-
Hydrogen Bonding: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor. This could enhance interactions with certain drugs or excipients, potentially influencing drug loading capacity and release profiles.
-
Biodegradation: The ether linkage might offer a site for enzymatic or hydrolytic cleavage, potentially leading to a different biodegradation profile compared to the more stable backbone of MMA copolymers. This could be a desirable feature for creating biodegradable drug delivery systems.
Conclusion and Future Directions
Copolymers of this compound represent a promising, yet underexplored, class of materials for drug delivery applications. Based on the well-established characteristics of MMA copolymers, it is predicted that the incorporation of the 3-methoxy group will lead to polymers with increased hydrophilicity, lower glass transition temperatures, and potentially altered drug release kinetics.
Further experimental investigation is crucial to validate these predictions and fully elucidate the structure-property relationships of M3MA copolymers. Researchers are encouraged to explore the synthesis of M3MA with a variety of comonomers and to perform comprehensive characterization to build a robust dataset. Such studies will be instrumental in unlocking the full potential of these novel materials for the development of next-generation drug delivery systems.
Performance of NiO/MgO Catalysts in Methyl Acrylate Addition Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is integral to the synthesis of a vast array of pharmaceutical intermediates and fine chemicals. The addition of nucleophiles to activated alkenes, such as methyl acrylate, is a key transformation in this class. The efficiency and selectivity of this reaction are critically dependent on the catalyst employed. This guide provides a comparative overview of the performance of Nickel Oxide/Magnesium Oxide (NiO/MgO) solid solution catalysts in methyl acrylate addition reactions, juxtaposed with other commonly used catalytic systems. Experimental data is presented to offer an objective assessment for researchers selecting catalysts for their specific applications.
Catalyst Performance Comparison
The efficacy of a catalyst is determined by several key metrics, including conversion of reactants, selectivity towards the desired product, and the conditions required for the reaction (e.g., temperature, pressure, and reaction time). The following table summarizes the performance of NiO/MgO and alternative catalysts in the addition of nucleophiles to methyl acrylate.
| Catalyst | Nucleophile | Product | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| NiO/MgO | Methanol | Methyl 3-methoxypropionate | >90 | >90 | 200°C, 2 MPa | [1] |
| CeO₂/MgO | Methanol | Methyl 3-methoxypropionate | Lower than NiO/MgO | Not specified | 200°C, 2 MPa | [1] |
| CoO/MgO | Methanol | Methyl 3-methoxypropionate | Lower than NiO/MgO | Not specified | 200°C, 2 MPa | [1] |
| Triphenylphosphine | Various Alcohols | β-alkoxy derivatives | 5 - 79 (Yield) | Not specified | Reflux temperature | [2] |
| Primary/Tertiary Amines | Benzylamine | (±)-N-benzyl-3-aminopropanoate | 97 (Yield) | Not specified | 130°C, 1 hr (Microwave) | [3] |
| Dimethylphenylphosphine (DMPP) | Thiols | Thioether adducts | Complete | High | Ambient temperature, minutes | [4][5] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the synthesis of NiO/MgO catalysts and a general procedure for their application in methyl acrylate addition reactions.
Synthesis of NiO/MgO Catalyst via Co-Precipitation
This protocol is adapted from established methods for the synthesis of mixed metal oxide nanoparticles.[6][7][8]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₃·H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O and Mg(NO₃)₂·6H₂O in deionized water to achieve the desired Ni:Mg molar ratio. Stir the solution magnetically for 30 minutes at room temperature to ensure homogeneity.
-
Precipitation: While vigorously stirring the precursor solution, add a solution of NaOH (e.g., 1 M) or NH₃·H₂O dropwise until the pH of the mixture reaches a value between 9 and 10. A precipitate will form.
-
Aging: Continue stirring the slurry at room temperature for 2-4 hours to allow for the aging of the precipitate.
-
Washing: Filter the precipitate and wash it repeatedly with deionized water until the filtrate is neutral (pH ≈ 7). Subsequently, wash the precipitate with ethanol to remove excess water.
-
Drying: Dry the obtained solid in an oven at 100-120°C overnight.
-
Calcination: Calcine the dried powder in a muffle furnace. The calcination temperature is a critical parameter that influences the catalyst's properties. A typical calcination protocol involves heating at a rate of 5°C/min to 500-600°C and holding at that temperature for 4-6 hours in air.
-
Characterization: The resulting NiO/MgO powder should be characterized by techniques such as X-ray diffraction (XRD) to confirm the formation of the solid solution, Brunauer-Emmett-Teller (BET) analysis to determine the surface area, and Transmission Electron Microscopy (TEM) to observe the morphology and particle size.
General Procedure for Methyl Acrylate Addition Reaction
Materials:
-
NiO/MgO catalyst
-
Methyl acrylate
-
Nucleophile (e.g., methanol, amine)
-
Solvent (if required)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Charging: In a typical experiment, the high-pressure autoclave reactor is charged with the NiO/MgO catalyst (e.g., 1-5 wt% relative to the reactants), methyl acrylate, and the nucleophile in a desired molar ratio. A solvent may be used if necessary.
-
Reaction Execution: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon). The reaction mixture is then heated to the desired temperature (e.g., 200°C) and pressurized to the target pressure (e.g., 2 MPa) with the inert gas. The reaction is allowed to proceed for a specific duration with continuous stirring.[1]
-
Product Analysis: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released. The product mixture is then collected and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of methyl acrylate and the selectivity to the desired product.
-
Catalyst Reusability: The solid catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent, dried, and reused in subsequent reaction cycles to evaluate its stability. The high recyclability of the NiO/MgO catalyst has been reported.[1]
Mandatory Visualizations
To aid in the understanding of the catalytic process and experimental design, the following diagrams have been generated.
Caption: Proposed mechanism for NiO/MgO catalyzed methanol addition to methyl acrylate.
Caption: General experimental workflow for catalyzed methyl acrylate addition.
References
- 1. biblio.eui.eu [biblio.eui.eu]
- 2. researchgate.net [researchgate.net]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis & Characterization Of Nickel Oxide Nanoparticles By Using Co- Precipitation Method. [journalijar.com]
Safety Operating Guide
Proper Disposal of Methyl 3-Methoxyacrylate: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Methyl 3-methoxyacrylate, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound is a combustible liquid that can cause irritation to the skin, eyes, and respiratory tract.[1] It is also known to be a skin sensitizer, potentially causing an allergic reaction upon re-exposure.[1][2][3][4] Due to these hazardous properties, it is imperative that this chemical be handled and disposed of in a controlled and regulated manner. Improper disposal can lead to safety hazards within the laboratory and environmental contamination.
Essential Safety and Handling Information
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.[1][2][3] Nitrile gloves may offer short-term protection against small splashes, but for more than incidental contact, supported polyvinyl alcohol (PVA) gloves are recommended.[5] Always inspect gloves before use.[2]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[1][5]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1][2][5]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[1][2][4]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It is recommended to keep the container refrigerated at temperatures below 4°C (39°F).[1][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Flash Point | 65 °C (149 °F) | [1] |
| Physical State | Clear, colorless liquid | [1] |
| Specific Gravity | 1.08 g/cm³ at 25 °C | [2] |
| pH | No data available | |
| Boiling Point/Range | No data available | [4] |
| Molecular Weight | 116.12 g/mol | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a detailed methodology for the safe disposal of this compound from the point of generation to its final collection.
1. Waste Identification and Segregation:
- All waste containing this compound, including residues, contaminated materials (e.g., pipette tips, absorbent pads), and rinseates from cleaning glassware, must be treated as hazardous waste.[6]
- Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[4][7]
2. Waste Collection and Containerization:
- Use an appropriate, leak-proof, and clearly labeled waste container. Plastic containers are often preferred for chemical waste.[8]
- The container must be in good condition and have a secure, tight-fitting lid to prevent spills and vapor release.[8][9]
- Ensure the container is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
3. Labeling of Hazardous Waste:
- As soon as the first drop of waste is added, label the container with the words "Hazardous Waste".[6][7]
- The label must also include:
- The full chemical name: "this compound".
- The building and room number where the waste was generated.[7]
- An accurate description of the contents, including any other chemicals present in the mixture.[9]
- The date when the container was first used for waste accumulation.[6]
4. Storage in a Satellite Accumulation Area (SAA):
- Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[7][8][9]
- The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]
- Keep the waste container closed at all times, except when adding waste.[8][9]
- Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][9]
5. Arranging for Waste Disposal:
- Once the waste container is full, or within one year of the accumulation start date (whichever comes first), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][9]
- Complete and submit a hazardous waste disposal form as required by your institution.[9]
- Do not dispose of this compound down the drain or in regular trash.[2][3][9] This is a violation of environmental regulations.
6. Spill and Emergency Procedures:
- In the event of a small spill, immediately alert personnel in the area.
- Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
- Collect the contaminated absorbent material and place it in a sealed and labeled hazardous waste container for disposal.[2][6]
- For large spills, evacuate the area and contact your institution's emergency response team or EHS.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. odu.edu [odu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
